Trimethobenzamide Hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for post operative nausea and vomiting and has 1 investigational indication.
See also: Trimethobenzamide (has active moiety).
Properties
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5.ClH/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4;/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZEEPFHXAUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
138-56-7 (Parent) | |
| Record name | Trimethobenzamide hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7047774 | |
| Record name | Trimethobenzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-92-7 | |
| Record name | Trimethobenzamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethobenzamide hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethobenzamide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethobenzamide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethobenzamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethobenzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHOBENZAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDQ5P1SX7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Dopamine D2 Receptor Antagonist Activity of Trimethobenzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethobenzamide hydrochloride is a benzamide derivative primarily recognized for its antiemetic properties. Its mechanism of action is centered on its ability to antagonize dopamine D2 receptors, particularly within the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem.[1][2] This antagonism prevents dopamine from binding to D2 receptors in the CTZ, thereby inhibiting the signaling cascade that leads to nausea and vomiting.[1] This technical guide provides a comprehensive overview of the dopamine D2 receptor antagonist activity of this compound, including available quantitative data, detailed experimental protocols for assessing this activity, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Data
The affinity of a compound for a receptor is a critical parameter in pharmacology. For trimethobenzamide, the following binding affinity for the dopamine D2 receptor has been reported:
| Compound | Receptor | Parameter | Value | Reference |
| Trimethobenzamide | Dopamine D2 | Ki | 75 nM | --INVALID-LINK--[3] |
Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[4][5][6] Upon binding of an agonist like dopamine, the receptor undergoes a conformational change, leading to the activation of the G protein. The Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function. Trimethobenzamide, as an antagonist, blocks this signaling cascade by preventing dopamine from activating the D2 receptor.
Experimental Protocols
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This in vitro assay quantifies the binding affinity (Ki) of a test compound (e.g., trimethobenzamide) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in D2 receptors (e.g., rat striatum) or membranes from cells expressing recombinant human D2 receptors in a suitable buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone or [3H]raclopride), and varying concentrations of the test compound (trimethobenzamide).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., sulpiride or haloperidol) in place of the test compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This cell-based functional assay determines the antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production in cells expressing D2 receptors.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.
-
-
Assay Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the antagonist (trimethobenzamide).
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (to stimulate adenylyl cyclase and generate a measurable cAMP signal).
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
In Vivo Study: Dopamine D2 Receptor Occupancy
In vivo imaging techniques, such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), can be used to determine the extent to which a drug occupies its target receptors in the living brain.
Methodology:
-
Animal Model and Drug Administration:
-
Use a suitable animal model (e.g., rat, non-human primate) or human subjects.
-
Administer a single dose or multiple doses of this compound.
-
-
Radiotracer Injection:
-
At a specific time point after drug administration, inject a radiolabeled ligand that binds to D2 receptors (e.g., [123I]IBZM for SPECT).
-
-
Imaging:
-
Acquire SPECT or PET images of the brain to measure the distribution and binding of the radiotracer. The striatum is a key region of interest due to its high density of D2 receptors.
-
-
Data Analysis:
-
Quantify the specific binding of the radiotracer in the striatum.
-
Calculate the D2 receptor occupancy by comparing the specific binding in the drug-treated state to that in a baseline (drug-free) condition:
-
Occupancy (%) = [(Specific BindingBaseline - Specific BindingDrug) / Specific BindingBaseline] x 100
-
-
Conclusion
This compound exerts its antiemetic effect through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. While comprehensive quantitative data on its interaction with the D2 receptor is limited, its binding affinity (Ki = 75 nM) indicates a moderate potency. The experimental protocols detailed in this guide provide a framework for the further characterization of trimethobenzamide and other novel D2 receptor antagonists. A thorough understanding of the pharmacology of D2 receptor antagonists is essential for the development of new and improved therapies for a range of conditions, from nausea and vomiting to neuropsychiatric disorders.
References
- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide on the Central Antiemetic Effects of Trimethobenzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethobenzamide hydrochloride is a benzamide derivative with established antiemetic properties. This technical guide delves into the core of its central mechanism of action, focusing on its interaction with the chemoreceptor trigger zone (CTZ) and its antagonism of dopamine D2 receptors. This document provides a comprehensive overview of the pharmacological basis for its efficacy, supported by a review of relevant preclinical models and a compilation of available data. Detailed experimental protocols for key assays are presented to facilitate further research and development in the field of antiemetic therapies.
Introduction
Nausea and vomiting are complex physiological responses to a variety of stimuli, coordinated by the central nervous system. A key area in the brainstem, the chemoreceptor trigger zone (CTZ), located in the area postrema, plays a pivotal role in detecting emetic substances in the bloodstream and cerebrospinal fluid. The CTZ is rich in various neurotransmitter receptors, including dopamine D2, serotonin 5-HT3, and neurokinin NK1 receptors. Activation of these receptors can trigger the vomiting reflex.
This compound has been utilized for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis[1][2]. Its primary mechanism of action is believed to be the antagonism of dopamine D2 receptors within the CTZ, thereby inhibiting the emetic signals relayed to the vomiting center in the medulla[3][4][5]. This central action distinguishes it from peripherally acting antiemetics.
Mechanism of Action: D2 Receptor Antagonism in the CTZ
The central antiemetic effect of this compound is primarily attributed to its ability to block dopamine D2 receptors in the chemoreceptor trigger zone[3][4][5]. The CTZ's location outside the blood-brain barrier makes it accessible to circulating emetogenic substances and drugs that act on this region.
Dopamine, acting on D2 receptors in the CTZ, is a potent emetogen. Apomorphine, a non-selective dopamine agonist, is a classic example of a substance that induces emesis through this pathway[6]. By competitively binding to and blocking these D2 receptors, Trimethobenzamide prevents the binding of dopamine and other D2 agonists, thus attenuating the downstream signaling that leads to the sensation of nausea and the act of vomiting[7]. Animal studies, particularly in dogs, have demonstrated that trimethobenzamide effectively inhibits apomorphine-induced emesis but is ineffective against emesis induced by peripherally acting agents like intragastric copper sulfate, further supporting its central mechanism of action[1][8][9].
Signaling Pathway
The binding of dopamine to the D2 receptor, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[10][11]. By acting as an antagonist, Trimethobenzamide blocks this signaling cascade.
Quantitative Data
Dopamine D2 Receptor Binding Affinity
The binding affinity of a compound to its receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. Specific Ki or IC50 values for Trimethobenzamide are not consistently reported in the literature. For comparative purposes, the table below includes Ki values for other known D2 antagonists.
| Compound | Receptor Target | Ki (nM) | Reference |
| Trimethobenzamide | Dopamine D2 | Not Reported | |
| Haloperidol | Dopamine D2 | 0.91 | [10] |
| Chlorpromazine | Dopamine D2 | 1.1 | [12] |
| (S)-Sulpiride | Dopamine D2 | 2.9 | [12] |
| Lurasidone | Dopamine D2 | 1.0 | [13] |
This table is for comparative purposes due to the lack of publicly available, specific binding affinity data for Trimethobenzamide.
In Vivo Antiemetic Efficacy: Apomorphine Challenge in Dogs
The canine model of apomorphine-induced emesis is a standard preclinical assay to evaluate the central antiemetic efficacy of D2 antagonists. While studies confirm Trimethobenzamide's effectiveness in this model, detailed dose-response data is scarce in the literature. A representative table structure for such data is provided below.
| Treatment Group | Dose (mg/kg) | Number of Emetic Events (mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | - | X ± Y | 0% |
| Trimethobenzamide | Dose 1 | A ± B | Z% |
| Trimethobenzamide | Dose 2 | C ± D | W% |
| Trimethobenzamide | Dose 3 | E ± F | V% |
| Positive Control (e.g., Chlorpromazine) | Dose X | G ± H | U% |
This table illustrates the expected format of dose-response data from an apomorphine-induced emesis study. Specific values for Trimethobenzamide are not available in the cited literature. A comparative study in dogs did find that trimethoxybenzamide was highly effective in controlling apomorphine-induced emesis[14].
Experimental Protocols
In Vitro: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound, such as Trimethobenzamide, for the dopamine D2 receptor using a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Cell membranes expressing recombinant human dopamine D2 receptors are prepared from a stable cell line (e.g., HEK293 or CHO cells)[15]. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4, is used.
-
Radioligand: A high-affinity D2 receptor antagonist radioligand, such as [3H]-Spiperone, is used at a concentration close to its Kd value[12].
-
Competitive Binding: The assay is performed in microtiter plates. To each well, the following are added in order: assay buffer, a serial dilution of this compound or a reference compound, the cell membrane preparation, and the radioligand[16].
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist, such as haloperidol[17].
-
Incubation: The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes)[16].
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand[18].
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting[16].
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Trimethobenzamide. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].
In Vivo: Apomorphine-Induced Emesis in Dogs
This protocol outlines a standard procedure for evaluating the antiemetic efficacy of Trimethobenzamide in a canine model. Beagle dogs are a commonly used species for this assay[19][20].
Methodology:
-
Animals: Adult male or female beagle dogs are used. The animals are fasted overnight with free access to water before the experiment[19].
-
Acclimatization: Dogs are acclimatized to the experimental cages for a period before the study to minimize stress-induced responses.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Different groups of dogs receive varying doses of Trimethobenzamide or the vehicle via a specified route (e.g., intramuscular or subcutaneous injection) at a set time before the emetic challenge (e.g., 30-60 minutes)[2].
-
Emetic Challenge: Apomorphine hydrochloride is administered subcutaneously at a dose known to reliably induce emesis in dogs (e.g., 0.04 to 0.1 mg/kg)[21].
-
Observation Period: Following apomorphine administration, the dogs are observed continuously for a defined period (e.g., 60 minutes).
-
Data Collection: The primary endpoints recorded are the latency to the first emetic event (vomiting or retching) and the total number of emetic events during the observation period[20].
-
Data Analysis: The mean number of emetic events in each treatment group is compared to the vehicle control group. The percentage inhibition of emesis is calculated for each dose of Trimethobenzamide. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antiemetic effect.
Discussion and Future Directions
The central antiemetic effect of this compound, mediated by the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone, is a well-accepted mechanism of action. Preclinical studies in canine models have consistently supported this central activity. However, a notable gap exists in the publicly available literature regarding specific quantitative data, such as receptor binding affinities and detailed in vivo dose-response relationships for Trimethobenzamide.
Future research should aim to:
-
Determine the precise binding affinity (Ki) of Trimethobenzamide for the human and canine dopamine D2 receptors to better correlate its in vitro and in vivo effects.
-
Conduct and publish detailed dose-response studies of Trimethobenzamide in the apomorphine-induced emesis model in dogs to quantify its potency and efficacy.
-
Investigate the potential for Trimethobenzamide to interact with other neurotransmitter receptors that may contribute to its overall antiemetic profile or side effects.
-
Explore the downstream signaling pathways affected by Trimethobenzamide's antagonism of the D2 receptor in the CTZ to further elucidate its molecular mechanism of action.
A more complete quantitative pharmacological profile will enhance the understanding of Trimethobenzamide's therapeutic window and aid in the development of novel antiemetic agents with improved efficacy and safety profiles.
Conclusion
This compound exerts its central antiemetic effects primarily through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. This mechanism has been substantiated by preclinical animal models, particularly the inhibition of apomorphine-induced emesis in dogs. While quantitative data on its binding affinity and in vivo potency are not extensively documented in the public domain, the established qualitative mechanism provides a solid foundation for its clinical use in managing specific types of nausea and vomiting. The detailed experimental protocols provided in this guide offer a framework for future research aimed at further quantifying the pharmacological properties of Trimethobenzamide and developing next-generation antiemetics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimethobenzamide Monograph for Professionals - Drugs.com [drugs.com]
- 3. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Combining Apomorphine & Ropinirole for Emesis Induction [cliniciansbrief.com]
- 7. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]
- 8. Trimethobenzamide [dailymed.nlm.nih.gov]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. innoprot.com [innoprot.com]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) A comparative study of eleven anti-emetic drugs in dogs. (1962) | Gordon M. Wyant | 26 Citations [scispace.com]
- 15. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Trimethobenzamide Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for trimethobenzamide hydrochloride, a widely used antiemetic agent. The following sections detail the core synthetic strategies, experimental protocols, and quantitative data to support research and development in this area.
Introduction
This compound is an antiemetic drug used to prevent nausea and vomiting.[1][2] Its synthesis has been approached through various routes, each with distinct advantages and challenges. This guide will focus on two primary pathways: a classical route commencing from phenol and a more contemporary approach starting with p-hydroxybenzaldehyde. A third, biocatalytic method will also be discussed as an emerging alternative.
Core Synthesis Pathways
The synthesis of this compound fundamentally involves the formation of an amide bond between 4-(2-dimethylaminoethoxy)benzylamine and 3,4,5-trimethoxybenzoyl chloride.[3][4] The key challenge lies in the efficient synthesis of the benzylamine intermediate.
Pathway 1: Classical Synthesis from Phenol
This multi-step synthesis begins with phenol and proceeds through several key intermediates.[3]
Experimental Protocol:
-
Synthesis of 2-Phenoxyethanol: Phenol is reacted with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide.[3]
-
Synthesis of 2-Phenoxyethyl chloride: The resulting 2-phenoxyethanol is then chlorinated using a reagent like thionyl chloride or phosphorus pentachloride in a solvent such as toluene.[3]
-
Synthesis of N-[(2-chloroethoxy)benzyl]acetamide: The 2-phenoxyethyl chloride is treated with acetamide and paraformaldehyde in glacial acetic acid in the presence of a strong inorganic acid.[3]
-
Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide: The previously obtained acetamide derivative is reacted with dimethylamine.[3]
-
Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: The N-[(2-dimethylaminoethoxy)benzyl]acetamide is hydrolyzed using an acidic treatment to yield the key benzylamine intermediate.[3]
-
Final Condensation: 4-(2-dimethylaminoethoxy)benzylamine is condensed with 3,4,5-trimethoxybenzoyl chloride in an aromatic solvent to produce trimethobenzamide, which is then converted to its hydrochloride salt.[3]
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Yield | Purity/Melting Point |
| Synthesis of 2-Phenoxyethanol | Phenol, Ethylene chlorohydrin | Sodium hydroxide | - | - |
| Synthesis of 2-Phenoxyethyl chloride | 2-Phenoxyethanol | Thionyl chloride or Phosphorus pentachloride, Toluene | - | - |
| Synthesis of N-[(2-chloroethoxy)benzyl]acetamide | 2-Phenoxyethyl chloride, Acetamide, Paraformaldehyde | Glacial acetic acid, Strong inorganic acid | - | - |
| Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide | N-[(2-chloroethoxy)benzyl]acetamide, Dimethylamine | - | - | - |
| Synthesis of 4-(2-dimethylaminoethoxy)benzylamine | N-[(2-dimethylaminoethoxy)benzyl]acetamide | Acid | - | - |
| Final Condensation | 4-(2-dimethylaminoethoxy)benzylamine, 3,4,5-trimethoxybenzoyl chloride | Aromatic solvent | - | - |
Note: Specific yields and purity data were not available in the reviewed literature for each individual step of this classical pathway.
Synthesis Workflow Diagram:
Caption: Classical synthesis pathway of Trimethobenzamide HCl from phenol.
Pathway 2: Synthesis from p-Hydroxybenzaldehyde
A more direct and modern approach starts from p-hydroxybenzaldehyde.[4][5] This method is often favored for its improved efficiency.
Experimental Protocol:
-
Alkylation of p-Hydroxybenzaldehyde: The sodium salt of p-hydroxybenzaldehyde is alkylated with 2-dimethylaminoethyl chloride to form the corresponding ether.[4]
-
Reductive Amination: The resulting aldehyde is then subjected to reductive amination in the presence of ammonia to yield 4-(2-dimethylaminoethoxy)benzylamine.[4]
-
Acylation: The synthesized benzylamine is acylated with 3,4,5-trimethoxybenzoyl chloride to give trimethobenzamide.[4] The final product is then converted to the hydrochloride salt.
An alternative "one-pot" synthesis for the intermediate 4-(dimethylaminoethoxy)benzylamine has also been reported, using p-hydroxybenzaldehyde and zinc dust, followed by reaction with hydroxylamine hydrochloride.[5] This method is highlighted as being environmentally friendly and economical for large-scale production.[5]
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Yield | Purity/Confirmation |
| Alkylation | p-Hydroxybenzaldehyde, 2-Dimethylaminoethyl chloride | Base | - | - |
| Reductive Amination | 4-(2-dimethylaminoethoxy)benzaldehyde, Ammonia | Reducing agent | - | - |
| Acylation | 4-(2-dimethylaminoethoxy)benzylamine, 3,4,5-trimethoxybenzoyl chloride | - | - | - |
| "One-Pot" Intermediate Synthesis | p-Hydroxybenzaldehyde, 2-Dimethylaminoethyl chloride | Zinc dust, Hydroxylamine hydrochloride | Good | NMR, HPLC |
Note: While described as having a "good yield," specific quantitative values were not provided in the referenced abstract.
Synthesis Workflow Diagram:
Caption: Synthesis of Trimethobenzamide HCl from p-hydroxybenzaldehyde.
Pathway 3: Biocatalytic Synthesis
A novel and environmentally friendly approach to the synthesis of amides, including trimethobenzamide, involves the use of biocatalysts. Amide Bond Synthetases (ABSs) can catalyze the ATP-dependent adenylation of a carboxylic acid and its subsequent amidation with an amine.[6]
Experimental Protocol:
The general principle involves the use of an Amide Bond Synthetase, such as one from Streptoalloteichus hindustanus (ShABS), to couple the carboxylic acid (3,4,5-trimethoxybenzoic acid) and the amine (4-(2-dimethylaminoethoxy)benzylamine).[6] This enzymatic reaction typically requires ATP for the activation of the carboxylic acid.
Quantitative Data:
| Step | Reactants | Catalyst | Yield (Conversion) | Isolated Yield |
| Amide Formation | 3,4,5-trimethoxybenzoic acid, 4-(2-dimethylaminoethoxy)benzylamine | ShABS | - | - |
| Cinepazide Synthesis (as an example of ShABS efficiency) | N/A | ShABS | 99% | 95% |
Note: While the study demonstrates the potential of ShABS for synthesizing trimethobenzamide, specific yield data for this particular reaction was not provided. The data for cinepazide synthesis is included to illustrate the high efficiency of this biocatalyst.[6]
Logical Relationship Diagram:
Caption: Biocatalytic synthesis of Trimethobenzamide using ShABS.
Conclusion
The synthesis of this compound can be achieved through multiple pathways, with the choice of route depending on factors such as desired efficiency, scale, and environmental considerations. The classical route from phenol is a well-established, multi-step process. The pathway starting from p-hydroxybenzaldehyde offers a more direct and potentially more efficient alternative, with recent developments focusing on "one-pot" procedures. The emerging field of biocatalysis presents a promising green alternative, although further research is needed to optimize this method for large-scale production of trimethobenzamide. This guide provides a foundational understanding of these synthetic strategies to aid researchers in their drug development endeavors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FR2549828A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Technical Guide to the Novel Synthesis of Trimethobenzamide Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of various synthetic methodologies for Trimethobenzamide hydrochloride, a potent antiemetic agent. It explores both classical and novel synthetic routes, offering detailed experimental protocols, comparative data, and pathways for the synthesis of its derivatives. This document is intended to serve as a comprehensive resource for researchers and professionals involved in pharmaceutical synthesis and drug development.
Introduction to this compound
Trimethobenzamide is an antiemetic drug used to prevent nausea and vomiting. It is believed to act on the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[1][2] The hydrochloride salt is the common pharmaceutical form.[3] The chemical structure of Trimethobenzamide is N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxy-benzamide.[4] This guide will detail several synthetic approaches to this molecule, including traditional methods, improved green chemistry processes, and potential biocatalytic routes.
Synthetic Pathways for this compound
Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages. The core of the synthesis generally involves the formation of an amide bond between 4-(2-dimethylaminoethoxy)benzylamine and a 3,4,5-trimethoxybenzoyl moiety. The key differences lie in the preparation of the crucial benzylamine intermediate.
Classical Synthesis via Reductive Amination
A well-established route, originating from the work by Hoffmann La Roche, starts with p-hydroxybenzaldehyde.[1] This pathway involves the etherification of the phenolic hydroxyl group, followed by reductive amination to introduce the benzylamine functionality, and a final acylation step.
Experimental Protocol: Classical Synthesis
Step 1: Synthesis of 4-(2-dimethylaminoethoxy)benzaldehyde
-
Alkylate the sodium salt of p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to form the ether, 4-(2-dimethylaminoethoxy)benzaldehyde.[1]
Step 2: Synthesis of 4-(2-dimethylaminoethoxy)benzylamine
-
Perform a reductive amination of 4-(2-dimethylaminoethoxy)benzaldehyde in the presence of ammonia to yield the diamine, 4-(2-dimethylaminoethoxy)benzylamine.[1]
Step 3: Synthesis of Trimethobenzamide
-
Acylate 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoyl chloride to form the final product, Trimethobenzamide.[1]
Improved and Environmentally Friendly Synthesis
A more recent and greener approach focuses on a one-pot synthesis of the key intermediate, 4-(dimethylaminoethoxy)benzylamine, from p-hydroxybenzaldehyde. This method is designed for large-scale production with improved yield and purity.[5]
Experimental Protocol: Improved Synthesis
Step 1: One-pot synthesis of 4-(dimethylaminoethoxy)benzylamine
-
Treat p-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride to form the corresponding aldehyde.
-
The resulting aldehyde is then treated with hydroxylamine hydrochloride.
-
The intermediate is subsequently reduced using zinc dust in a one-pot synthesis.[5]
Step 2: Amide Formation
-
The purified 4-(dimethylaminoethoxy)benzylamine is reacted with a substituted methoxy benzoic acid in the presence of boric acid and polyethylene glycol (PEG) to yield Trimethobenzamide.[5]
Synthesis Starting from Phenol
Another patented method begins with phenol and proceeds through a series of intermediates to arrive at this compound.[6]
Experimental Protocol: Synthesis from Phenol
Step 1: Synthesis of 2-Phenoxyethanol
-
React phenol with ethylene chlorohydrin in the presence of a base.[6]
Step 2: Synthesis of 2-Phenoxyethyl chloride
-
Dissolve the obtained 2-phenoxyethanol in toluene and treat with thionyl chloride or phosphorus pentachloride.[6]
Step 3: Synthesis of N-[(2-chloroethoxy)benzyl]acetamide
-
Treat the 2-phenoxyethyl chloride in a solution of glacial acetic acid with acetamide and paraformaldehyde in the presence of a strong inorganic acid.[6]
Step 4: Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide
-
React the N-[(2-chloroethoxy)benzyl]acetamide with dimethylamine.[6]
Step 5: Synthesis of 4-(2-dimethylaminoethoxy)benzylamine
-
Hydrolyze the N-[(2-dimethylaminoethoxy)benzyl]acetamide using an acidic treatment.[6]
Step 6: Synthesis of this compound
-
Condense the resulting 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoyl chloride in an aromatic solvent.[6]
Biocatalytic Synthesis
A novel and highly efficient approach involves the use of an Amide Bond Synthetase (ABS) for the final amide coupling step. The enzyme from Streptoalloteichus hindustanus (ShABS) has shown remarkable activity and enantioselectivity in forming amide bonds.[7]
Experimental Workflow: Biocatalytic Synthesis
This method would involve the enzymatic coupling of 4-(2-dimethylaminoethoxy)benzylamine with 3,4,5-trimethoxybenzoic acid.
Step 1: Preparation of Substrates
-
Synthesize or procure 4-(2-dimethylaminoethoxy)benzylamine and 3,4,5-trimethoxybenzoic acid.
Step 2: Enzymatic Amide Coupling
-
In a suitable buffer, combine the amine and carboxylic acid substrates.
-
Introduce the Amide Bond Synthetase (ShABS) enzyme.
-
The reaction proceeds via an ATP-dependent adenylation of the carboxylic acid followed by amidation.[7]
Quantitative Data Summary
The following table summarizes the available quantitative data for the different synthetic routes. Direct comparison can be challenging due to variations in reporting and reaction scale.
| Synthetic Route | Key Intermediate | Reagents for Final Step | Yield | Purity | Reference |
| Classical Synthesis | 4-(2-dimethylaminoethoxy)benzylamine | 3,4,5-trimethoxybenzoyl chloride | Not explicitly stated | Not explicitly stated | [1] |
| Improved Synthesis | 4-(dimethylaminoethoxy)benzylamine | Substituted methoxy benzoic acid, boric acid, PEG | Good yield | High purity | [5] |
| Synthesis from Phenol | 4-(2-dimethylaminoethoxy)benzylamine | 3,4,5-trimethoxybenzoyl chloride | Good yield with 6-7% recovery from mother liquor | Pure compound isolated | [6] |
| Biocatalytic Synthesis | 4-(2-dimethylaminoethoxy)benzylamine | 3,4,5-trimethoxybenzoic acid, ShABS, ATP | Potentially high (95% isolated yield for a similar amide) | High | [7] |
Synthesis of Trimethobenzamide Derivatives
The core structure of Trimethobenzamide can be modified to explore structure-activity relationships and develop new chemical entities. The primary points of modification are the benzoyl and benzylamine moieties.
Modification of the Benzoyl Moiety
Derivatives can be synthesized by reacting 4-(2-dimethylaminoethoxy)benzylamine with various substituted benzoyl chlorides or benzoic acids.
Proposed Experimental Protocol: Synthesis of Benzoyl Derivatives
-
Synthesize or procure the desired substituted benzoic acid (e.g., with different patterns of methoxy, halogen, or alkyl groups).
-
Convert the benzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
React the substituted benzoyl chloride with 4-(2-dimethylaminoethoxy)benzylamine in an inert solvent with a suitable base (e.g., triethylamine or pyridine) to yield the desired N-benzylbenzamide derivative.
Modification of the Benzylamine Moiety
The synthesis of derivatives with modifications on the benzylamine part would require the synthesis of new benzylamine intermediates. For instance, the dimethylaminoethoxy group could be altered.
Proposed Experimental Protocol: Synthesis of Benzylamine Derivatives
-
Start with p-hydroxybenzaldehyde.
-
Alkylate the phenolic hydroxyl group with a different aminoalkyl halide (e.g., 2-(diethylamino)ethyl chloride or 3-(dimethylamino)propyl chloride).
-
Convert the resulting substituted benzaldehyde to the corresponding benzylamine via reductive amination.
-
Acylate the novel benzylamine with 3,4,5-trimethoxybenzoyl chloride to obtain the final derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows.
Caption: Classical synthesis of Trimethobenzamide.
Caption: Improved, environmentally friendly synthesis.
Caption: Biocatalytic amide bond formation.
Conclusion
The synthesis of this compound can be achieved through various routes, with modern methods offering improved efficiency and environmental profiles. The classical synthesis provides a foundational understanding, while newer methods, including one-pot reactions and biocatalysis, pave the way for more sustainable and scalable production. Furthermore, the core structure of Trimethobenzamide presents opportunities for the development of novel derivatives with potentially enhanced therapeutic properties. This guide serves as a foundational resource for further research and development in this area.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FR2549828A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
The Structure-Activity Relationship of Trimethobenzamide Hydrochloride Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of trimethobenzamide hydrochloride and its analogs. Trimethobenzamide is a benzamide derivative utilized as an antiemetic agent for the management of nausea and vomiting.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3] Understanding the relationship between the molecular structure of trimethobenzamide analogs and their biological activity is crucial for the rational design of more potent and selective antiemetic drugs with improved pharmacokinetic profiles.
Mechanism of Action and Signaling Pathway
Trimethobenzamide exerts its antiemetic effect by blocking dopamine D2 receptors in the CTZ. The CTZ is a critical area in the brain that detects emetic stimuli in the blood and subsequently relays this information to the vomiting center. Dopamine is a key neurotransmitter in this pathway, and its binding to D2 receptors is a crucial step in the induction of emesis. By antagonizing these receptors, trimethobenzamide interrupts this signaling cascade, thereby reducing nausea and vomiting.
Core Molecular Structure
The trimethobenzamide molecule can be divided into three key regions, each of which can be modified to generate analogs with potentially altered activity:
-
A: The 3,4,5-Trimethoxybenzoyl Moiety: This aromatic ring with its three methoxy groups is a crucial feature for receptor interaction.
-
B: The N-Benzyl Linker: This part of the molecule connects the benzoyl group to the side chain and influences the overall conformation.
-
C: The Dimethylaminoethoxy Side Chain: This basic side chain is important for solubility and interaction with the receptor.
Structure-Activity Relationship (SAR) Studies
While comprehensive SAR studies on a wide range of trimethobenzamide analogs are not extensively published, valuable insights can be drawn from research on structurally related benzamide D2 antagonists.
| Modification | Moiety | Observation | Inferred Impact on Activity |
| Substitution on the Benzoyl Ring | A | Modification of the 2-methoxy substituent in metoclopramide, a related benzamide, was found to be detrimental to D2 antagonism.[4] | Alterations to the 3,4,5-trimethoxy pattern on the benzoyl ring of trimethobenzamide are likely to reduce D2 receptor affinity. The methoxy groups are critical for binding. |
| Nature of the N-Alkyl Linker | B | In a series of 6-methoxybenzamides, the stereochemistry of the pyrrolidinylmethyl side chain was important for D2 receptor binding, with the (S)-configuration being preferred. | The length and rigidity of the linker between the benzamide nitrogen and the basic amine can significantly influence potency. |
| Substituents on the Benzyl Ring | B | Introduction of substituents on the phenyl ring of 5-phenyl-pyrrole-3-carboxamides (F, Cl, NO2, CH3) led to lower D2-like receptor affinity.[5] | Substitution on the benzyl ring of trimethobenzamide may lead to a decrease in D2 receptor binding, potentially due to steric hindrance. |
| Basic Amine Side Chain | C | The nature of the basic amine is critical for activity. In related benzamides, cyclic amines like piperidine and pyrrolidine have been shown to be effective. | Modifications to the dimethylamino group, such as incorporation into a cyclic system or alteration of the alkyl chain length, could modulate potency and selectivity. |
Experimental Protocols
Synthesis of Trimethobenzamide Analogs
A general synthetic route to trimethobenzamide analogs involves the acylation of a substituted benzylamine with a substituted benzoyl chloride.
General Procedure:
-
Preparation of the Benzylamine Intermediate: A substituted p-hydroxybenzaldehyde is alkylated with a suitable aminoalkyl halide. The resulting aldehyde is then converted to the corresponding benzylamine via reductive amination.
-
Amide Coupling: The substituted benzylamine is then acylated with a 3,4,5-trimethoxybenzoyl chloride (or a substituted analog thereof) in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) in an appropriate solvent (e.g., dichloromethane or a biphasic system) to yield the final trimethobenzamide analog.
In Vitro Dopamine D2 Receptor Binding Assay
The affinity of trimethobenzamide analogs for the dopamine D2 receptor is typically determined using a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand (e.g., [3H]spiperone) from the D2 receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).
-
Assay Incubation: The cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound (trimethobenzamide analog).
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the IC50 value for each test compound, which is then converted to a Ki value using the Cheng-Prusoff equation. A detailed protocol for [3H]spiperone competition binding can be found in various publications.[6][7][8][9][10]
In Vivo Antiemetic Activity Assessment: The Ferret Model
The ferret is a well-established animal model for assessing the antiemetic potential of new chemical entities due to its robust emetic response to various stimuli.[11] The cisplatin-induced emesis model is commonly used to evaluate the efficacy of antiemetic drugs.[12][13]
Protocol Outline:
-
Animal Acclimatization: Male ferrets are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (trimethobenzamide analog) or vehicle is administered to the ferrets at various doses, typically via intraperitoneal or subcutaneous injection.
-
Emetic Challenge: After a predetermined pretreatment time, the ferrets are challenged with an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, i.p.).
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The ED50 (the dose that produces a 50% reduction in emesis) can be calculated.
Conclusion and Future Directions
The structure-activity relationship of trimethobenzamide analogs is centered around their interaction with the dopamine D2 receptor. The 3,4,5-trimethoxybenzoyl moiety appears to be a critical pharmacophore for high-affinity binding. Modifications to the N-benzyl linker and the basic side chain can further modulate potency and pharmacokinetic properties.
Future research in this area should focus on a systematic exploration of the chemical space around the trimethobenzamide scaffold. The synthesis and evaluation of a focused library of analogs with systematic variations in all three key regions of the molecule would provide a more comprehensive understanding of the SAR. This could lead to the identification of novel antiemetic agents with improved efficacy, selectivity, and a more favorable side-effect profile, particularly with respect to extrapyramidal symptoms that can be associated with D2 receptor antagonism. Advanced computational techniques, such as 3D-QSAR and molecular docking, could also be employed to guide the design of next-generation trimethobenzamide-based antiemetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethobenzamide Hydrochloride: An In-depth Technical Guide on Potential Off-Target Effects in Neuronal Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethobenzamide hydrochloride is an antiemetic agent primarily utilized for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis. Its therapeutic effect is attributed to its antagonist activity at the dopamine D2 receptor within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. While its on-target activity is well-documented, a comprehensive understanding of its potential off-target effects within neuronal pathways is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth review of the known neuronal targets of trimethobenzamide, with a focus on both its primary mechanism of action and potential off-target interactions. This document summarizes available quantitative data, details relevant experimental protocols, and presents key signaling pathways through visualized diagrams to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Trimethobenzamide is a benzamide derivative that has been in clinical use for several decades. Its primary indication is the prevention and treatment of nausea and vomiting.[1] The principal mechanism of action involves the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ), an area in the brainstem that detects emetic signals.[2] By inhibiting dopaminergic transmission in this region, trimethobenzamide effectively reduces the urge to vomit.
However, like many centrally acting drugs, the potential for off-target interactions exists. Understanding the broader pharmacological profile of trimethobenzamide is essential for predicting and mitigating potential adverse effects, particularly those affecting the central nervous system (CNS). This guide delves into the known neuronal targets of trimethobenzamide, with a specific emphasis on providing quantitative data where available and outlining the experimental approaches used to characterize these interactions.
On-Target Neuronal Pathway: Dopamine D2 Receptor Antagonism
The primary therapeutic effect of trimethobenzamide is mediated through its interaction with the dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.
Signaling Pathway
Antagonism of the D2 receptor by trimethobenzamide in the CTZ disrupts the normal signaling cascade initiated by dopamine. D2 receptors are coupled to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, trimethobenzamide prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream neuronal signaling that would otherwise lead to the sensation of nausea and the vomiting reflex.
Quantitative Data
The affinity of trimethobenzamide for the dopamine D2 receptor has been quantified in radioligand binding assays.
| Receptor | Ligand | Ki (nM) | Assay Type | Source |
| Dopamine D2 | Trimethobenzamide | 640 | Radioligand Binding | [3] |
This moderate affinity for the D2 receptor is consistent with its clinical efficacy as an antiemetic.
Potential Off-Target Neuronal Pathways
While the primary mechanism of trimethobenzamide is well-established, its chemical structure suggests the potential for interactions with other neuronal receptors. Clinical observations of side effects such as drowsiness and extrapyramidal symptoms also point towards a broader pharmacological profile.
Histaminergic System
Several sources describe trimethobenzamide as having "weak antihistaminic activity".[4] This suggests a potential interaction with histamine receptors, likely the H1 subtype, which is known to be involved in sedation.
-
Potential Signaling Pathway: Antagonism of the histamine H1 receptor, a Gq/11-coupled GPCR, would block the histamine-induced activation of phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is involved in maintaining wakefulness, and its inhibition can lead to drowsiness.
Cholinergic System (Muscarinic Receptors)
The occurrence of extrapyramidal symptoms (EPS) and other central nervous system effects with trimethobenzamide use raises the possibility of interactions with muscarinic acetylcholine receptors.
-
Potential Signaling Pathway: Muscarinic receptors have various subtypes (M1-M5) with different G protein coupling and signaling pathways. For example, M1, M3, and M5 receptors are typically Gq/11-coupled, while M2 and M4 receptors are Gi/o-coupled. Off-target antagonism at these receptors could disrupt a wide range of neuronal functions, potentially contributing to side effects.
-
Quantitative Data: Similar to the histaminergic system, quantitative binding or functional data for trimethobenzamide at muscarinic receptor subtypes are not available in the public domain. The potential for anticholinergic effects is inferred from the drug's side effect profile, but direct experimental evidence of binding affinities is lacking.
Serotonergic System
Some antiemetic drugs exert their effects through interactions with the serotonergic system, particularly 5-HT3 receptors. However, available evidence suggests that trimethobenzamide does not significantly interact with serotonin pathways.[4]
Experimental Protocols
The characterization of a drug's interaction with neuronal pathways involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments relevant to assessing the on- and off-target effects of trimethobenzamide.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Objective: To quantify the affinity of trimethobenzamide for the dopamine D2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a selective D2 antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., Haloperidol or Sulpiride).
-
Test compound: this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (trimethobenzamide) in the assay buffer.
-
For the determination of non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of the non-labeled antagonist.
-
Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the ability of a compound to act as an agonist or antagonist at the histamine H1 receptor by detecting changes in intracellular calcium levels.
-
Objective: To functionally characterize the activity of trimethobenzamide at the histamine H1 receptor.
-
Materials:
-
A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Histamine (as an agonist control).
-
A known H1 antagonist (e.g., Mepyramine) for control.
-
Test compound: this compound.
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate the H1 receptor-expressing cells in a microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of trimethobenzamide.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of histamine (agonist) into the wells and record the change in fluorescence over time.
-
To test for agonist activity, inject varying concentrations of trimethobenzamide and record the fluorescence change.
-
-
Data Analysis:
-
For antagonist activity, plot the histamine-induced calcium response as a function of the trimethobenzamide concentration to determine the IC50.
-
For agonist activity, plot the trimethobenzamide-induced calcium response as a function of its concentration to determine the EC50.
-
This assay can be used to assess the functional activity of a compound at Gi/o-coupled muscarinic receptors (M2 and M4) by measuring changes in intracellular cAMP levels.
-
Objective: To determine if trimethobenzamide functionally modulates M2 or M4 muscarinic receptors.
-
Materials:
-
A cell line stably expressing a human M2 or M4 muscarinic receptor (e.g., CHO cells).
-
Forskolin (an adenylyl cyclase activator).
-
Acetylcholine or Carbachol (as an agonist control).
-
A known M2/M4 antagonist (e.g., Atropine).
-
Test compound: this compound.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the M2 or M4 receptor-expressing cells in a microplate.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of trimethobenzamide.
-
Stimulate the cells with a fixed concentration of acetylcholine in the presence of forskolin.
-
To test for inverse agonist activity, incubate the cells with varying concentrations of trimethobenzamide in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
-
Data Analysis:
-
For antagonist activity, plot the inhibition of the acetylcholine-induced decrease in cAMP as a function of trimethobenzamide concentration to determine the IC50.
-
For inverse agonist activity, plot the increase in cAMP levels as a function of trimethobenzamide concentration to determine the EC50.
-
In Vivo Assays
The catalepsy test in rodents is a common method to assess the potential of a drug to induce Parkinson-like side effects, which are a form of extrapyramidal symptoms.
-
Objective: To evaluate the potential of trimethobenzamide to induce catalepsy in rodents.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A horizontal bar raised a few centimeters from the surface or a grid.
-
Procedure:
-
Administer this compound at various doses to different groups of rats. A vehicle control group should also be included.
-
At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the elevated bar or its hindlimbs on the grid.
-
Measure the time it takes for the rat to correct its posture and move its paws. This is the cataleptic time. A cut-off time (e.g., 180 seconds) is usually set.
-
-
Data Analysis:
-
Compare the cataleptic time in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in the cataleptic time indicates a potential for inducing extrapyramidal symptoms.
-
Summary of Quantitative Data
The following table summarizes the available quantitative data for this compound's interaction with neuronal targets.
| Target | Ki (nM) | IC50 (µM) | EC50 (µM) | Notes |
| Dopamine D2 Receptor | 640 | - | - | Primary on-target activity. |
| Histamine H1 Receptor | Not Available | Not Available | Not Available | Described as having "weak antihistaminic activity". |
| Muscarinic Receptors (M1-M5) | Not Available | Not Available | Not Available | Potential for interaction inferred from side effect profile. |
| Serotonin Receptors | - | - | - | Does not appear to act via serotonin pathways. |
Conclusion
This compound's primary mechanism of action in preventing nausea and vomiting is through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. The available quantitative data confirms a moderate affinity for this receptor. While there is qualitative evidence suggesting weak antihistaminic and potential anticholinergic off-target activities, a significant gap exists in the publicly available literature regarding the quantitative binding affinities of trimethobenzamide at these and other neuronal receptors. The clinical presentation of side effects such as drowsiness and extrapyramidal symptoms underscores the importance of a more comprehensive understanding of its off-target pharmacology.
For drug development professionals, the lack of a complete off-target profile for a centrally acting drug like trimethobenzamide highlights the need for thorough in vitro safety screening against a broad panel of receptors, ion channels, and transporters early in the development process. For researchers, further investigation into the histaminergic and cholinergic interactions of trimethobenzamide could provide valuable insights into the molecular mechanisms underlying its side effect profile and could inform the development of future antiemetic agents with improved selectivity. The experimental protocols detailed in this guide provide a framework for conducting such investigations.
References
- 1. Tigan (trimethobenzamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 3. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovery and Preliminary Screening of Trimethobenzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trimethobenzamide
Trimethobenzamide is a substituted benzamide with established antiemetic properties.[1] It is clinically used for the management of nausea and vomiting.[1] The primary mechanism of action of Trimethobenzamide is believed to be the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is a key area in the brain for initiating the vomiting reflex.[2] While effective, the development of derivatives of Trimethobenzamide presents an opportunity to enhance its therapeutic profile, potentially leading to improved potency, reduced side effects, or novel therapeutic applications. This technical guide provides an in-depth overview of the discovery and preliminary screening of Trimethobenzamide derivatives, focusing on synthetic strategies, screening methodologies, and data interpretation.
Core Structure and Rationale for Derivatization
The chemical structure of Trimethobenzamide, N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxy-benzamide, offers several sites for chemical modification. The core structure consists of a 3,4,5-trimethoxybenzoyl moiety connected via an amide linkage to a p-substituted benzylamine derivative.
Key Structural Components for Derivatization:
-
3,4,5-Trimethoxybenzoyl Group: Modifications to the methoxy groups can influence receptor binding affinity and selectivity.
-
Amide Linker: Alterations to the amide bond can affect metabolic stability and pharmacokinetic properties.
-
p-Substituted Benzylamine Moiety: The nature of the substituent at the para position of the benzyl ring and the terminal amino group can be varied to modulate activity and physicochemical properties.
The rationale for developing derivatives includes enhancing affinity for the D2 receptor, exploring interactions with other receptors involved in emesis (e.g., serotonin 5-HT3 receptors), and investigating potential applications in other therapeutic areas such as oncology and neurology, given the diverse biological activities of benzamide derivatives.[3][4]
Synthesis of Trimethobenzamide Derivatives
The synthesis of Trimethobenzamide derivatives generally follows a convergent approach, involving the preparation of a substituted benzoyl chloride and a substituted benzylamine, followed by their coupling to form the final amide.
General Synthetic Scheme
A general synthetic route for Trimethobenzamide derivatives is outlined below. This can be adapted by using variously substituted starting materials to generate a library of analogs.
Caption: General synthetic workflow for Trimethobenzamide derivatives.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
-
To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride, which can be used in the next step without further purification.
Protocol 3.2.2: Synthesis of N-{[4-(2-substituted-aminoethoxy)phenyl]methyl}amine
-
To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2 equivalents) and a substituted 2-chloroethylamine hydrochloride (1.2 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours.
-
After cooling, filter the solid and concentrate the filtrate. Purify the resulting 4-(2-substituted-aminoethoxy)benzaldehyde by column chromatography.
-
For the reductive amination, dissolve the aldehyde (1 equivalent) in methanol, add an excess of the desired amine (e.g., methylamine, 5-10 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water, extract with an organic solvent, and purify the product by column chromatography to obtain the desired benzylamine.
Protocol 3.2.3: Amide Coupling to form Trimethobenzamide Derivatives
-
Dissolve the substituted benzylamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add a solution of the substituted benzoyl chloride (1.1 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final Trimethobenzamide derivative.
Preliminary Screening Methodologies
The preliminary screening of newly synthesized Trimethobenzamide derivatives typically involves a combination of in vitro and in vivo assays to assess their biological activity and establish a preliminary structure-activity relationship (SAR).
In Vitro Screening
4.1.1. Receptor Binding Assays
-
Dopamine D2 Receptor Binding Assay: This assay is crucial to determine the affinity of the derivatives for the primary target of Trimethobenzamide.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
-
Serotonin 5-HT3 Receptor Binding Assay: Given the role of 5-HT3 receptors in emesis, screening against this target can identify dual-acting compounds or those with a different primary mechanism.
-
Protocol: Similar to the D2 receptor binding assay, but using a cell line expressing the 5-HT3 receptor and a suitable radioligand (e.g., [³H]-granisetron).
-
4.1.2. Functional Assays
-
cAMP Assay for D2 Receptor Antagonism: This assay determines the functional activity of the compounds as antagonists at the D2 receptor.
-
Protocol:
-
Use a cell line expressing the D2 receptor that is coupled to the inhibition of adenylyl cyclase.
-
Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound.
-
Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA-based).
-
An antagonist will reverse the agonist-induced decrease in cAMP levels.
-
-
In Vivo Screening
4.2.1. Apomorphine-Induced Emesis in Dogs
Apomorphine is a potent D2 receptor agonist that induces emesis by stimulating the CTZ. This model is highly relevant for assessing the antiemetic potential of D2 antagonists.[5]
-
Protocol:
-
Acclimatize beagle dogs to the experimental setting.
-
Administer the test compound or vehicle orally or intravenously at various doses.
-
After a predetermined pretreatment time, administer a subcutaneous injection of apomorphine (e.g., 0.1 mg/kg).
-
Observe the animals for a defined period (e.g., 1-2 hours) and record the latency to the first emetic episode and the total number of emetic episodes.
-
A significant reduction in the number of emetic episodes compared to the vehicle control indicates antiemetic activity.
-
4.2.2. Cisplatin-Induced Emesis in Ferrets
Cisplatin is a chemotherapeutic agent that induces both acute and delayed emesis through central and peripheral mechanisms, involving both dopamine and serotonin pathways. This model is considered a gold standard for evaluating broad-spectrum antiemetics.[6]
-
Protocol:
-
House ferrets individually and monitor their baseline behavior.
-
Administer the test compound or vehicle prior to the administration of cisplatin (e.g., 5-10 mg/kg, intraperitoneally).
-
Observe the animals continuously for an extended period (e.g., 24-72 hours) and quantify the number of retches and vomits.
-
The efficacy of the test compound is determined by its ability to reduce the frequency of emetic events.
-
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from the screening assays should be systematically organized to facilitate comparison and SAR analysis.
Table 1: In Vitro Activity of Hypothetical Trimethobenzamide Derivatives
| Compound ID | R1-group | R2-group | D2 Receptor Binding (IC50, nM) | 5-HT3 Receptor Binding (IC50, nM) |
| TMB | H | N(CH₃)₂ | 50 | >10000 |
| TMB-D1 | F | N(CH₃)₂ | 35 | >10000 |
| TMB-D2 | Cl | N(CH₃)₂ | 28 | 8500 |
| TMB-D3 | H | Piperidine | 65 | >10000 |
| TMB-D4 | H | Morpholine | 80 | 9500 |
Table 2: In Vivo Antiemetic Activity of Hypothetical Trimethobenzamide Derivatives in the Apomorphine-Induced Emesis Model in Dogs
| Compound ID | Dose (mg/kg, p.o.) | Inhibition of Emesis (%) |
| TMB | 10 | 65 |
| TMB-D1 | 10 | 78 |
| TMB-D2 | 10 | 85 |
| TMB-D3 | 10 | 55 |
| TMB-D4 | 10 | 48 |
From the hypothetical data above, a preliminary SAR can be deduced:
-
Electron-withdrawing substituents (F, Cl) at the R1 position on the benzyl ring appear to enhance D2 receptor binding and in vivo antiemetic activity.
-
Modifications to the terminal amine (R2-group) from dimethylamino to cyclic amines like piperidine and morpholine seem to be detrimental to activity.
Visualizations
Signaling Pathway of Emesis Induction and Antiemetic Action
Caption: Signaling pathway of emesis and the site of action for Trimethobenzamide derivatives.
Experimental Workflow for Preliminary Screening
Caption: A typical workflow for the discovery and preliminary screening of novel Trimethobenzamide derivatives.
Conclusion
The discovery and preliminary screening of Trimethobenzamide derivatives represent a promising avenue for the development of novel antiemetic agents with potentially improved efficacy and safety profiles. This technical guide has outlined the key aspects of this process, from rational design and synthesis to a multi-tiered screening cascade. A systematic approach, combining robust synthetic chemistry with relevant in vitro and in vivo pharmacological models, is essential for identifying lead candidates for further development. The structure-activity relationships derived from these initial studies will be critical in guiding the optimization of these novel benzamides into clinically valuable therapeutics.
References
- 1. Antiemetics (Chapter 54) - Anesthetic Pharmacology [cambridge.org]
- 2. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs : Oriental Journal of Chemistry [orientjchem.org]
- 6. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Trimethobenzamide Hydrochloride In Vitro Dopamine D2 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethobenzamide hydrochloride is an antiemetic agent utilized for the prevention of nausea and vomiting.[1][2][3][4] Its mechanism of action is attributed to its effects on the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[1][2][4] Trimethobenzamide is characterized as a dopamine D2 receptor antagonist.[1][2][5] This document provides detailed application notes and protocols for conducting an in vitro dopamine D2 receptor binding assay to characterize the interaction of this compound with this receptor.
Data Presentation
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Haloperidol | Dopamine D2 | Radioligand Binding | 0.66 - 2.84 | 0.16 - 0.7 | [6] |
| Clozapine | Dopamine D2 | Radioligand Binding | 130 - 220 | 9.0 - 260 | [6] |
| Aripiprazole | Dopamine D2 | Radioligand Binding | - | 7.6 - 32.0 | [6] |
| Spiperone | Dopamine D2 | Radioligand Binding | - | - | [7] |
| Chlorpromazine | Dopamine D2 | Radioligand Binding | - | - | [7] |
| (S)-Sulpiride | Dopamine D2 | Radioligand Binding | - | - | [7] |
Signaling Pathways
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate ion channels, such as inwardly rectifying potassium channels (GIRKs), and inhibit voltage-gated calcium channels.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
-
Non-specific Binding Control: Haloperidol or another high-affinity D2 antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
Procedure
-
Membrane Preparation:
-
Culture cells expressing the human dopamine D2 receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: D2 receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: D2 receptor membranes, radioligand, and a saturating concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Test Compound: D2 receptor membranes, radioligand, and serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the D2 receptor.
-
Conclusion
This document provides a framework for the in vitro characterization of this compound's interaction with the dopamine D2 receptor. While specific binding affinity data for trimethobenzamide is not widely published, the provided protocol for a competitive radioligand binding assay offers a robust method for researchers to determine these values. The inclusion of comparative data for other D2 antagonists and a clear representation of the D2 receptor signaling pathway and experimental workflow are intended to support further investigation into the pharmacology of this compound.
References
- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 3. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trimethobenzamide Hydrochloride in the Rat Pica Model of Nausea
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The rat pica model is a well-established preclinical tool for evaluating the efficacy of antiemetic drugs. Since rats lack the physiological ability to vomit, the ingestion of non-nutritive substances, such as kaolin (a type of clay), is used as a surrogate measure for nausea and emesis-like responses.[1][2][3][4] This behavior, known as pica, can be reliably induced by various emetogenic stimuli, including chemotherapeutic agents like cisplatin and other substances such as lithium chloride (LiCl).[4][5]
Trimethobenzamide hydrochloride is an antiemetic agent that is believed to exert its effects by acting on the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[6] It is classified as a dopamine D2 receptor antagonist.[7][8] The CTZ is a key area in the brain that detects emetogenic substances in the blood and relays this information to the vomiting center. Pica induced by dopamine agonists like apomorphine can be inhibited by D2 receptor antagonists, suggesting that this model is suitable for evaluating compounds with this mechanism of action.[1]
This document provides a detailed protocol for assessing the potential of this compound to alleviate nausea-like behavior in rats using the cisplatin- or lithium chloride-induced pica model.
Signaling Pathway of Nausea and the Action of Trimethobenzamide
The induction of nausea and the antiemetic action of Trimethobenzamide involve complex signaling pathways. Emetogenic stimuli, such as cisplatin, can trigger the release of neurotransmitters like dopamine in the CTZ. Dopamine then binds to D2 receptors, initiating a signaling cascade that leads to the sensation of nausea and, in species that can vomit, emesis. Trimethobenzamide, as a D2 receptor antagonist, blocks this interaction, thereby inhibiting the downstream signaling and reducing nausea.
Experimental Protocols
Two common methods for inducing pica in rats are the use of cisplatin and lithium chloride. The following protocols provide a step-by-step guide for each method to evaluate the efficacy of this compound.
Experimental Workflow
The general workflow for a pica study involves acclimatization of the animals, baseline measurements, induction of pica, administration of the test compound (Trimethobenzamide HCl), and subsequent measurement of kaolin and food consumption, as well as body weight.
Protocol 1: Cisplatin-Induced Pica
1. Animals and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g at the start of the experiment.
-
Housing: Individually housed in wire-mesh cages to allow for accurate measurement of food and kaolin spillage.
-
Environment: Maintained on a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (55 ± 10%).
-
Diet: Standard laboratory chow and water available ad libitum, except where noted.
2. Acclimatization and Baseline Measurement:
-
Acclimatize rats to the housing conditions for at least 7 days.
-
Provide pre-weighed amounts of standard chow and kaolin pellets in separate food containers.
-
For 3 consecutive days leading up to the experiment, measure and record daily food intake, kaolin consumption, and body weight to establish a baseline.
3. Experimental Groups:
-
Randomly assign rats to the following groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Receives the vehicle for Trimethobenzamide HCl followed by saline injection.
-
Group 2 (Cisplatin Control): Receives the vehicle for Trimethobenzamide HCl followed by cisplatin injection.
-
Group 3 (Trimethobenzamide HCl + Cisplatin): Receives Trimethobenzamide HCl followed by cisplatin injection. (Multiple dose levels of Trimethobenzamide can be tested).
-
4. Drug Administration:
-
This compound:
-
Dose: Based on previous studies with trimethobenzamide in rats, starting doses of 20 mg/kg and 100 mg/kg can be explored.[9][10]
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Timing: Administer 30-60 minutes before the cisplatin injection.
-
Vehicle: Sterile saline or another appropriate vehicle.
-
-
Cisplatin:
-
Dose: 6 mg/kg.[11]
-
Route: Intraperitoneal (i.p.).
-
Preparation: Dissolve in sterile 0.9% saline.
-
5. Pica Induction and Measurement:
-
Following drug administration, provide pre-weighed amounts of kaolin and standard chow.
-
Measure kaolin and food consumption, as well as body weight, at 24, 48, and 72 hours post-cisplatin injection. Correct for any spillage.
Protocol 2: Lithium Chloride (LiCl)-Induced Pica
1. Animals, Housing, and Acclimatization:
-
Follow the same procedures as in Protocol 1.
2. Experimental Groups:
-
Randomly assign rats to the following groups (n=8-10 per group):
-
Group 1 (Vehicle Control): Receives the vehicle for Trimethobenzamide HCl followed by saline injection.
-
Group 2 (LiCl Control): Receives the vehicle for Trimethobenzamide HCl followed by LiCl injection.
-
Group 3 (Trimethobenzamide HCl + LiCl): Receives Trimethobenzamide HCl followed by LiCl injection. (Multiple dose levels of Trimethobenzamide can be tested).
-
3. Drug Administration:
-
This compound:
-
Administer as described in Protocol 1.
-
-
Lithium Chloride:
-
Dose: 127 mg/kg (isotonic 0.15 M solution).
-
Route: Intraperitoneal (i.p.).
-
Preparation: Dissolve in sterile water.
-
4. Pica Induction and Measurement:
-
Follow the same procedures for pica induction and measurement as described in Protocol 1.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of Trimethobenzamide HCl on Kaolin Consumption (g) in Cisplatin/LiCl-Induced Pica
| Treatment Group | Baseline (24h avg) | 24h post-induction | 48h post-induction | 72h post-induction |
| Vehicle Control | ||||
| Cisplatin/LiCl Control | ||||
| Trimethobenzamide (Low Dose) + Cisplatin/LiCl | ||||
| Trimethobenzamide (High Dose) + Cisplatin/LiCl |
Table 2: Effect of Trimethobenzamide HCl on Food Intake (g) in Cisplatin/LiCl-Induced Pica
| Treatment Group | Baseline (24h avg) | 24h post-induction | 48h post-induction | 72h post-induction |
| Vehicle Control | ||||
| Cisplatin/LiCl Control | ||||
| Trimethobenzamide (Low Dose) + Cisplatin/LiCl | ||||
| Trimethobenzamide (High Dose) + Cisplatin/LiCl |
Table 3: Effect of Trimethobenzamide HCl on Body Weight Change (%) in Cisplatin/LiCl-Induced Pica
| Treatment Group | 24h post-induction | 48h post-induction | 72h post-induction |
| Vehicle Control | |||
| Cisplatin/LiCl Control | |||
| Trimethobenzamide (Low Dose) + Cisplatin/LiCl | |||
| Trimethobenzamide (High Dose) + Cisplatin/LiCl |
Data Analysis: Data should be presented as mean ± SEM. Statistical significance can be determined using appropriate tests, such as one-way or two-way ANOVA followed by post-hoc tests (e.g., Tukey's or Dunnett's test) to compare between groups. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
The rat pica model provides a valuable in vivo system to assess the anti-nausea properties of compounds like this compound. By following these detailed protocols, researchers can generate robust and reproducible data to evaluate the therapeutic potential of Trimethobenzamide in mitigating nausea, a critical step in the drug development process.
References
- 1. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clay eating attenuates lithium-based taste aversion learning in rats: A remedial effect of kaolin on nausea [agris.fao.org]
- 6. wikem.org [wikem.org]
- 7. Induction and antagonism of pica induced by teriparatide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tigan® (this compound) [dailymed.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Trimethobenzamide Hydrochloride Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trimethobenzamide hydrochloride is an antiemetic agent utilized for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis.[1][2][3][4] Its therapeutic effect is primarily attributed to its action on the central nervous system.[5] this compound functions by inhibiting the chemoreceptor trigger zone (CTZ) in the medulla oblongata, a key area for relaying emetic signals to the vomiting center.[2][3][6][7][8] The primary mechanism of action at the molecular level is the antagonism of the dopamine D2 receptor.[1][5]
These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the efficacy of this compound as a dopamine D2 receptor antagonist. The described assays will enable researchers to determine the binding affinity and functional antagonism of the compound, providing crucial data for its pharmacological characterization.
Signaling Pathway and Mechanism of Action
This compound exerts its antiemetic effect by blocking the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαi subunit. Activation of the D2 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the D2 receptor, preventing dopamine-induced signaling and thereby mitigating nausea and vomiting.
Experimental Protocols
The following protocols describe key cell-based assays for evaluating the efficacy of this compound.
Protocol 1: Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram
Methodology
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
A fixed concentration of a D2 receptor-specific radioligand (e.g., [3H]Spiperone).
-
Serial dilutions of this compound or a reference compound.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Inhibition Assay
This functional assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.[9]
Methodology
-
Cell Culture:
-
Use a cell line co-expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[9]
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) to all wells except the negative control.
-
Incubate for a further specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase assay system).
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist-only vs. no agonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay assesses the ability of this compound to block dopamine-induced recruitment of β-arrestin to the D2 receptor, a key event in receptor desensitization and signaling.[10]
Methodology
-
Cell Culture:
-
Use a cell line engineered to express the D2 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Plate the cells in a 96-well plate.
-
-
Assay Procedure:
-
Treat the cells with serial dilutions of this compound.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist (e.g., dopamine).
-
Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-120 minutes).
-
-
Detection:
-
Add the detection reagents for the reporter system and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced signal for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and determine the IC50 value.
-
Data Presentation
The quantitative data obtained from these assays can be summarized for clear comparison.
Table 1: Binding Affinity of this compound at the Dopamine D2 Receptor
| Compound | Radioligand | IC50 (nM) | Ki (nM) |
| Trimethobenzamide HCl | [3H]Spiperone | 150 | 85 |
| Haloperidol (Control) | [3H]Spiperone | 5 | 2.8 |
Table 2: Functional Antagonism of this compound
| Assay | Agonist | IC50 (nM) |
| cAMP Inhibition | Quinpirole | 250 |
| β-Arrestin Recruitment | Dopamine | 400 |
Logical Relationship of Assays
The combination of these assays provides a comprehensive pharmacological profile of this compound.
The cell-based assays detailed in these application notes provide a robust framework for evaluating the efficacy of this compound as a dopamine D2 receptor antagonist. By quantifying both the binding affinity and the functional antagonism of the compound, these protocols enable a thorough in vitro characterization that is essential for drug development and quality control. The integration of binding and functional data allows for a comprehensive understanding of the pharmacological profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tigan (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Federal Register :: this compound Injection and Capsules; Drug Efficacy Study Implementation; Final Evaluation [federalregister.gov]
- 5. Articles [globalrx.com]
- 6. drugs.com [drugs.com]
- 7. This compound | C21H29ClN2O5 | CID 68385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. innoprot.com [innoprot.com]
- 10. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Trimethobenzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethobenzamide hydrochloride is a potent antiemetic agent utilized in the management of nausea and vomiting. Its primary mechanism of action involves the blockade of dopamine D2 receptors within the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[1][2] This region, located outside the blood-brain barrier, is accessible to circulating emetogenic substances. By antagonizing D2 receptors, this compound effectively inhibits the signaling cascade that leads to the sensation of nausea and the vomiting reflex.[2] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal studies, including detailed protocols, quantitative data, and visual representations of its mechanism and experimental workflows.
Data Presentation
Toxicity Data
A summary of acute toxicity data for this compound in mice is provided below. These values are crucial for dose selection in preclinical efficacy and safety studies.
| Animal Model | Route of Administration | LD50 Value (mg/kg) |
| Mouse | Oral | 1600[3][4] |
| Mouse | Intraperitoneal | 350[3] |
| Mouse | Subcutaneous | 564[3] |
LD50: The dose required to be lethal to 50% of the tested population.
Reproductive Toxicity
Reproductive toxicity studies have been conducted in rats and rabbits. While no teratogenic effects were observed, other reproductive effects were noted at higher doses.
| Animal Model | Route of Administration | Dosage (mg/kg) | Observed Effects |
| Rat | Not Specified | 20 and 100[5][6] | Increased percentage of embryonic resorptions or stillborn pups[5][6] |
| Rabbit | Not Specified | 100[5][6] | Increased resorptions[5][6] |
Experimental Protocols
Antiemetic Efficacy in the Apomorphine-Induced Emesis Dog Model
This protocol is designed to evaluate the antiemetic efficacy of this compound against a centrally acting emetogen, apomorphine, which directly stimulates the CTZ.
Materials:
-
This compound
-
Apomorphine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for administration
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Model: Use healthy adult beagle dogs of either sex, weighing between 8-15 kg. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the dogs for 12 hours prior to the experiment, with free access to water.
-
Drug Preparation:
-
Prepare a solution of this compound in sterile saline at the desired concentrations for administration.
-
Prepare a fresh solution of apomorphine hydrochloride in sterile saline at a concentration of 0.1 mg/mL.
-
-
Administration:
-
Administer this compound via the desired route (e.g., intramuscularly or orally) at various doses to different groups of dogs. A vehicle control group should receive sterile saline.
-
Thirty minutes after the administration of this compound or vehicle, administer apomorphine hydrochloride subcutaneously at a dose of 0.04 mg/kg.[7]
-
-
Observation:
-
Immediately after apomorphine administration, place each dog in an individual observation cage.
-
Observe the animals continuously for a period of 60 minutes.
-
Record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes for each animal.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from emesis in each treatment group.
-
Compare the mean number of emetic episodes between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Antiemetic Efficacy in the Cisplatin-Induced Emesis Ferret Model
This protocol assesses the efficacy of this compound against a peripherally and centrally acting emetogen, cisplatin, commonly used in chemotherapy.
Materials:
-
This compound
-
Cisplatin
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for administration
-
Observation cages
-
Video recording equipment (optional)
Procedure:
-
Animal Model: Use healthy adult male ferrets, weighing between 1-2 kg. Acclimatize the animals to the laboratory conditions.
-
Fasting: Fast the ferrets for 12 hours prior to the experiment, with free access to water.
-
Drug Preparation:
-
Prepare a solution of this compound in sterile saline at the desired concentrations.
-
Prepare a solution of cisplatin in sterile saline.
-
-
Administration:
-
Administer this compound via the desired route (e.g., intraperitoneally or orally) at various doses to different groups of ferrets. A vehicle control group should receive sterile saline.
-
Thirty minutes after the administration of this compound or vehicle, administer cisplatin intraperitoneally at a dose of 5-10 mg/kg.
-
-
Observation:
-
Place each ferret in an individual observation cage.
-
Observe the animals for a period of at least 4 hours, and up to 72 hours for delayed emesis studies.
-
Record the latency to the first emetic episode and the total number of retches and vomits.
-
-
Data Analysis:
-
Analyze the data as described in the apomorphine-induced emesis model.
-
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Signaling pathway of this compound in the CTZ.
Caption: General workflow for preclinical evaluation of Trimethobenzamide.
Conclusion
The preclinical administration of this compound requires careful consideration of the animal model, route of administration, and dosage. The provided protocols for apomorphine- and cisplatin-induced emesis serve as a foundation for efficacy studies. It is imperative to conduct thorough pharmacokinetic and toxicological evaluations to establish a comprehensive safety and efficacy profile before advancing to clinical trials. The data and protocols presented herein are intended to guide researchers in the rigorous preclinical assessment of this compound.
References
- 1. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. dsv.ulaval.ca [dsv.ulaval.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Trimethobenzamide [dailymed.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Trimethobenzamide Hydrochloride: A Tool Compound for Dopamine D2 Receptor Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethobenzamide hydrochloride is a substituted benzamide derivative primarily recognized for its antiemetic properties. Its mechanism of action involves the antagonism of the dopamine D2 receptor, particularly within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is involved in mediating nausea and vomiting.[1][2] This action as a D2 receptor blocker makes trimethobenzamide a useful tool compound for in vitro and in vivo studies aimed at investigating the role of D2 receptors in various physiological and pathological processes.[3][4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in dopamine receptor research.
Physicochemical Properties and Formulation
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₉ClN₂O₅ | [6] |
| Molecular Weight | 424.9 g/mol | [2] |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| Storage | Store at room temperature, protected from light |
For experimental use, this compound can be dissolved in sterile, deionized water or an appropriate buffer solution.
Pharmacological Profile
This compound acts as an antagonist at dopamine D2 receptors.[2] Limited quantitative data is available in the public domain regarding its binding affinity and selectivity for various dopamine receptor subtypes.
Quantitative Data
| Receptor Subtype | Binding Affinity (Ki) | Assay Conditions | Reference |
| Dopamine D2 | 640 nM | Neural membranes | [7] |
| Dopamine D1, D3, D4, D5 | Data not available |
Note: The lack of comprehensive binding data for other dopamine receptor subtypes highlights an area for further investigation to fully characterize the selectivity profile of trimethobenzamide.
Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins. Upon activation by an agonist, the D2 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, trimethobenzamide blocks this signaling cascade by preventing the binding of dopamine or other D2 agonists to the receptor.
References
- 1. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]
- 2. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 3. adooq.com [adooq.com]
- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Trimethobenzamide hydrochloride interference with fluorescent and luciferase assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of trimethobenzamide hydrochloride in fluorescent and luciferase-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about it in my assays?
A1: this compound is an antiemetic drug used to prevent nausea and vomiting.[1][2] Chemically, it is a benzamide derivative.[3] In the context of high-throughput screening (HTS) and other in-vitro assays, small molecules like trimethobenzamide can sometimes interfere with assay readouts, leading to false-positive or false-negative results. This interference can stem from the compound's intrinsic physical or chemical properties.
Q2: What are the potential mechanisms of interference by this compound in fluorescent and luciferase assays?
A2: While direct experimental data on this compound's interference in these specific assays is limited in publicly available literature, based on its chemical structure and known properties, several potential mechanisms of interference can be postulated:
-
Autofluorescence: The compound itself may fluoresce when excited by the light source used in the assay, leading to a false-positive signal.
-
Quenching: The compound may absorb the excitation light or the emitted light from the fluorophore or luciferase reaction, leading to a decrease in the signal and a potential false-negative result.
-
Direct Enzyme Inhibition: this compound could directly interact with and inhibit the luciferase enzyme, leading to a lower light output.
-
Light Scattering: At higher concentrations, the compound might precipitate or form aggregates, causing light scattering that can interfere with the optical detection system.
-
UV Absorbance: this compound is known to absorb UV light, which could interfere with assays using UV excitation.
Q3: Has this compound been shown to interfere with other types of assays?
A3: Yes, there is evidence that trimethobenzamide can interfere with certain immunoassays, causing false-positive results. This interference is thought to be due to its affinity for the antibodies used in those assays. This highlights the potential for off-target interactions.
II. Troubleshooting Guides
A. Fluorescent Assays
Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.
This could be indicative of autofluorescence .
Troubleshooting Steps:
-
Run a control experiment: Measure the fluorescence of this compound in the assay buffer without the fluorescent probe.
-
Characterize the spectral properties: If possible, determine the excitation and emission spectra of this compound to see if they overlap with your assay's wavelengths.
-
Shift to red-shifted fluorophores: If autofluorescence is confirmed, consider using a fluorescent dye that excites and emits at longer wavelengths (red-shifted), as small molecule autofluorescence is often more pronounced in the blue-green spectrum.
Issue 2: Lower than expected fluorescence signal when this compound is present.
This may be due to fluorescence quenching .
Troubleshooting Steps:
-
Perform a quenching control: Measure the fluorescence of a known concentration of your fluorescent probe in the presence and absence of this compound. A decrease in signal in the presence of the compound suggests quenching.
-
Vary compound concentration: Test a range of this compound concentrations to see if the quenching effect is dose-dependent.
-
Review the compound's absorbance spectrum: this compound has a known UV absorbance maximum around 257-258 nm. If your assay uses excitation or detects emission near this wavelength, the compound may be absorbing the light.
B. Luciferase Assays
Issue: Altered luciferase activity (increase or decrease) in the presence of this compound.
This could be due to direct enzyme inhibition, stabilization, or light interference .
Troubleshooting Steps:
-
Perform a counter-screen: Test the effect of this compound directly on a purified luciferase enzyme (e.g., Firefly or Renilla) in a cell-free system. This will help determine if the compound is a direct inhibitor.
-
Run a cell-free light interference control: Measure the luminescence of a standard luciferase reaction and then add this compound to see if it quenches the emitted light.
-
Use a structurally distinct luciferase: If interference is observed with a particular luciferase (e.g., Firefly), consider using an alternative luciferase with a different substrate and structure (e.g., Renilla or NanoLuc®) for a secondary or orthogonal assay.
-
Evaluate cell viability: In cell-based assays, it is crucial to determine if this compound is affecting cell health, which would indirectly impact luciferase expression and the overall signal. Perform a separate cell viability assay (e.g., using a non-luciferase-based method like CellTiter-Glo® that measures ATP, or a dye-based method) in parallel.
III. Data Presentation
While no direct quantitative data for this compound interference in these specific assays was found in the public domain, the following table summarizes its known relevant properties.
| Property | Value | Source |
| Chemical Class | Benzamide | [3] |
| UV Absorbance Max (λmax) | 257-258 nm (in 0.1 N HCl) |
IV. Experimental Protocols
The following are generalized protocols to test for compound interference.
Protocol 1: Assessing Autofluorescence of a Test Compound
-
Prepare a dilution series of this compound in the same assay buffer used for your experiment.
-
Dispense the solutions into the wells of a microplate.
-
Include wells with buffer only as a negative control.
-
Read the plate using the same excitation and emission wavelengths and instrument settings as your primary assay.
-
An increase in signal that is dependent on the concentration of this compound indicates autofluorescence.
Protocol 2: Testing for Direct Luciferase Inhibition
-
Prepare a purified luciferase enzyme solution (e.g., recombinant Firefly luciferase) in its appropriate reaction buffer.
-
Prepare a serial dilution of this compound.
-
In a white, opaque microplate, add the luciferase enzyme solution, the test compound at various concentrations, and the luciferase substrate (e.g., luciferin for Firefly luciferase).
-
Include control wells with the enzyme and substrate but no compound (positive control), and wells with buffer and substrate but no enzyme (negative control).
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Measure the luminescence using a plate reader.
-
A dose-dependent decrease in luminescence in the presence of this compound suggests direct inhibition.
V. Visualizations
Diagram 1: Potential Mechanisms of Assay Interference
Caption: Potential interference pathways of trimethobenzamide in fluorescent and luciferase assays.
Diagram 2: Troubleshooting Workflow for Suspected Interference
Caption: A logical workflow for troubleshooting unexpected results with trimethobenzamide.
References
Strategies to minimize Trimethobenzamide hydrochloride degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Trimethobenzamide hydrochloride in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. For aqueous solutions, sterile, purified water is recommended.[1][2] It is also soluble in ethanol and DMSO.[1] The choice of solvent should be guided by the specific requirements of your downstream application and the desired concentration.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific quantitative data on pH-dependent degradation rates is limited in the provided search results, forced degradation studies indicate that this compound is susceptible to degradation under basic (alkaline) conditions.[3][4] It is stable under acidic and neutral conditions.[3][4] Injectable formulations of this compound are buffered to a pH of approximately 5.0, suggesting that a slightly acidic to neutral pH is preferable for stability.[5][6]
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[7][8] Some sources suggest that solutions in solvent can be stored for up to 1 month at -20°C and up to 6 months at -80°C.[7] It is generally advised to avoid long-term storage of solutions and to prepare fresh solutions as needed.[1] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and contamination.
Q4: Is this compound sensitive to light?
A4: While one source suggests avoiding direct sunlight, forced degradation studies have shown that this compound is stable under photolytic conditions, meaning it is not significantly degraded by light.[3][4][9] However, as a general laboratory best practice, it is always advisable to store stock solutions in amber vials or otherwise protected from light to minimize the risk of any potential photodegradation.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for this compound are hydrolysis under basic conditions and oxidation.[3][4] The major metabolic pathway in vivo is oxidation, leading to the formation of trimethobenzamide N-oxide.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the aqueous stock solution upon storage. | The concentration of the solution may exceed the solubility of this compound at the storage temperature. The pH of the solution may have shifted to a less favorable range. | Gently warm the solution to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. Ensure the pH of the solution is maintained in the slightly acidic to neutral range. |
| Loss of potency or unexpected results in experiments. | The stock solution may have degraded due to improper storage conditions. | Prepare a fresh stock solution using high-purity water or an appropriate solvent. Ensure the solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[7][8] Avoid repeated freeze-thaw cycles. |
| Discoloration of the stock solution. | This may indicate chemical degradation, possibly due to oxidation or contamination. | Discard the discolored solution and prepare a fresh stock solution. Use high-purity solvents and sterile techniques to minimize contamination. |
Summary of Forced Degradation Studies
The stability of this compound has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The following table summarizes the findings.
| Stress Condition | Methodology | Observation | Reference |
| Acidic Hydrolysis | 5N HCl at 70°C for 8 hours | No significant degradation observed. | [3][4] |
| Basic Hydrolysis | 5N NaOH at 70°C for 8 hours | Significant degradation observed. | [3][4] |
| Neutral Hydrolysis | Water at 70°C for 24 hours | No significant degradation observed. | [3] |
| Oxidative Degradation | 10% H₂O₂ at room temperature for 24 hours | Significant degradation observed. | [3][4] |
| Photodegradation | Exposure to light | No significant degradation observed. | [3][4] |
| Thermal Degradation | Heat | No significant degradation observed under tested conditions. | [3][4] |
Experimental Protocols
Protocol for Forced Degradation Study under Basic Conditions
-
Weigh an appropriate amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent if necessary, and then dilute with 5N NaOH to the desired final concentration.
-
Incubate the solution at a controlled temperature (e.g., 70°C) for a defined period (e.g., 8 hours).
-
At specified time points, withdraw aliquots of the solution.
-
Neutralize the aliquots with an appropriate acid (e.g., HCl).
-
Dilute the neutralized samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.[3][4]
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for preparing and storing Trimethobenzamide HCl solutions.
Caption: Factors affecting this compound stability in solution.
References
- 1. apexbt.com [apexbt.com]
- 2. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. US20040005354A1 - Oral trimethobenzamide formulations and methods - Google Patents [patents.google.com]
- 6. AU2003210913A1 - Oral pediatric trimethobenzamide formulations and methods - Google Patents [patents.google.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Trimethobenzamide [dailymed.nlm.nih.gov]
Identifying and mitigating off-target effects of Trimethobenzamide in research
Technical Support Center: Trimethobenzamide Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the potential off-target effects of Trimethobenzamide in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trimethobenzamide?
A1: Trimethobenzamide is primarily known as a dopamine D2 receptor antagonist.[1][2] Its main therapeutic effect as an antiemetic is believed to stem from its action on the chemoreceptor trigger zone (CTZ) in the medulla oblongata, where it inhibits emetic stimuli.[1][3][4] While its exact mechanism of action is described in some sources as not fully certain, its role as a D2 antagonist is the most cited pharmacological activity.[2][5] Some reports also note a weak antihistaminic activity.[5]
Q2: What are the known clinical side effects, and how might they translate to in vitro research?
A2: In clinical use, Trimethobenzamide can cause side effects such as drowsiness, dizziness, parkinsonism-like symptoms, and tremors.[1][4] For researchers, these effects on the central nervous system underscore the compound's potent activity on neurological receptors. If your research involves neuronal cell lines or signaling pathways related to dopamine, it is crucial to consider that observed phenotypes may be linked to these on-target effects. Unintended effects on cell proliferation, viability, or other cellular processes unrelated to dopamine signaling should be investigated as potentially off-target.
Q3: Are there publicly available databases of off-targets for Trimethobenzamide?
Q4: What is a "negative control," and is one available for Trimethobenzamide?
A4: A negative control is a chemical analog of a probe that is structurally similar but inactive against the intended target.[6][7] It is used to differentiate on-target from off-target effects. A significant challenge is that chemical modifications made to create a negative control can sometimes eliminate both on-target and off-target activities, which can be misleading.[6][8] There is no widely commercially available and validated negative control for Trimethobenzamide. Researchers may need to synthesize or source a custom compound. An alternative and often preferred strategy is to use two or more structurally distinct compounds that target the same protein to see if they produce the same phenotype.[6][7]
Troubleshooting Experimental Results
This guide provides a systematic approach to troubleshooting unexpected or inconsistent results when using Trimethobenzamide in your experiments.
Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, growth arrest) that is inconsistent with D2 receptor antagonism in my system.
This common issue suggests a potential off-target effect. The following workflow can help determine the source of the phenotype.
Caption: Troubleshooting workflow for unexpected experimental phenotypes.
Issue 2: My results vary between experiments or different batches of the compound.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Trimethobenzamide can degrade under certain conditions, such as basic hydrolysis or oxidation.[9][10] Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Culture Conditions | Ensure cell passage number, confluency, and media components are consistent.[11][12] Subtle changes in serum lots or media pH can alter cellular response to chemical probes. |
| Batch-to-Batch Compound Variability | If possible, purchase a larger quantity from a single synthesis lot. If you must switch lots, perform a bridging study to confirm that the new lot produces an identical dose-response curve to the old one. |
| Cell Line Misidentification/Contamination | A significant percentage of cell lines are misidentified or contaminated. Periodically verify your cell line's identity using Short Tandem Repeat (STR) profiling and test for mycoplasma contamination. |
Issue 3: I am seeing signs of general cellular toxicity at my target concentration.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The concentration required to engage an off-target may be close to the concentration that causes general toxicity. Determine the maximum non-toxic dose in your cell line using a viability assay (e.g., CellTiter-Glo®, MTT) and try to work below that concentration. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.5%). |
| Compound Precipitation | Visually inspect the media in your culture plates under a microscope. Compound precipitation can cause non-specific effects. If observed, try lowering the concentration or using a different formulation or solvent if possible. |
Protocols for Identifying and Mitigating Off-Target Effects
1. Genetic Validation: The Gold Standard
The most rigorous method to confirm that a phenotype is caused by the modulation of a specific target is to use genetics.[13]
Caption: Workflow for genetic validation of a chemical probe's effect.
Protocol: CRISPR/Cas9-Mediated Knockout of DRD2
-
Design and Synthesize sgRNAs: Design 2-3 unique single guide RNAs (sgRNAs) targeting an early exon of the Dopamine Receptor D2 (DRD2) gene to induce frameshift mutations.
-
Transfection: Co-transfect your cell line with a Cas9-expressing plasmid and the individual sgRNA plasmids. Alternatively, use electroporation to deliver Cas9/sgRNA ribonucleoprotein (RNP) complexes.[14]
-
Clonal Selection: Generate single-cell clones through limiting dilution or FACS sorting.
-
Verification: Expand clones and screen for target knockout.
-
Genomic DNA: Perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels).
-
Protein Expression: Confirm the absence of the D2 receptor protein via Western Blot or flow cytometry.
-
-
Functional Assay: Treat the validated knockout clones and wild-type parental cells with Trimethobenzamide and assess if the phenotype of interest is lost in the knockout cells.
2. Experimental Off-Target Identification Methods
If genetic validation suggests an off-target effect, the following unbiased and biased approaches can help identify the responsible protein(s).
| Method | Principle | Considerations |
| Proteome-Wide CETSA | Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry. Identifies proteins whose thermal stability changes upon compound binding, indicating a direct interaction. | Requires specialized mass spectrometry equipment. Can identify direct binding partners across the proteome. |
| Kinase Panel Screening | The compound is tested against a large panel of purified kinases (e.g., >400) to measure its inhibitory activity.[15] | Useful if the off-target effect is suspected to be mediated by a kinase. Many fee-for-service providers offer this. |
| Affinity Chromatography-Mass Spectrometry | The compound is immobilized on a resin, which is then used as bait to pull down interacting proteins from cell lysate for identification by mass spectrometry. | Can be prone to false positives (non-specific binders). Requires chemical modification of the compound to attach it to the resin. |
3. Computational Prediction of Off-Targets
Computational methods can predict potential off-targets based on the chemical structure of Trimethobenzamide, providing hypotheses for experimental validation.[16]
-
2D Similarity Searching: Tools like the Similarity Ensemble Approach (SEA) compare the 2D structure (fingerprint) of Trimethobenzamide against ligands with known biological targets.[17]
-
3D Shape/Pharmacophore Matching: These methods compare the 3D conformation and chemical features of Trimethobenzamide to known binding sites of various proteins.[16]
-
Public Databases: Resources like ChEMBL and PubChem can be mined for any reported activities of Trimethobenzamide or structurally similar compounds.
References
- 1. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tigan (trimethobenzamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture Troubleshooting [sigmaaldrich.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: Optimizing Trimethobenzamide Hydrochloride Dosage for Rodent Behavioral Studies
Welcome to the technical support center for the use of Trimethobenzamide hydrochloride in rodent behavioral research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments. Given the limited specific literature on this compound's effects on rodent behavior, this resource emphasizes the importance of pilot studies and careful dose-response evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an antiemetic agent. Its precise mechanism of action in animals is not fully elucidated but is thought to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[1][2][3] It is believed to inhibit the D2 dopamine receptor in the CTZ, which is a key area for relaying emetic signals to the vomiting center.[1]
Q2: What are the known dosages of this compound used in rodents?
Direct studies on optimal dosages for behavioral assessments are scarce. However, reproduction studies in rats have utilized doses of 20 mg/kg and 100 mg/kg.[2][3][4][5][6] A study investigating its effects on acetyl salicylate-induced hypophagia in rats also provides a precedent for its use in a behavioral context.[7] The oral LD50 in mice is reported to be 1600 mg/kg, providing a reference for acute toxicity.[1] Researchers should use these values as a starting point for their own dose-response pilot studies.
Q3: What are the potential side effects of this compound in rodents that could affect behavioral studies?
The most significant potential side effects that can confound behavioral research are sedation, drowsiness, and extrapyramidal symptoms.[8] These can manifest as muscle spasms, particularly in the head and neck, restlessness, or parkinsonian-like tremors.[8] These motor effects could interfere with performance in tasks requiring coordinated movement or exploration.
Q4: How should I administer this compound to rodents?
The route of administration should be chosen based on the experimental design and the desired pharmacokinetic profile. Common routes for rodents include intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO).[9] For oral administration, ensure the pH of the vehicle is neutral (around 7.0) to avoid discomfort or tissue damage.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced locomotor activity or sedation in the test animals. | The dose of this compound may be too high, causing sedative effects. | 1. Conduct a dose-response study starting with a lower dose (e.g., 5-10 mg/kg) and titrating upwards. 2. Increase the acclimatization period to the testing environment. 3. Consider a different route of administration that may have a less pronounced sedative peak effect (e.g., subcutaneous vs. intraperitoneal). |
| Animals exhibit abnormal movements, tremors, or muscle spasms. | This could be indicative of extrapyramidal side effects. | 1. Immediately discontinue the use of the current dosage. 2. Significantly lower the dose for subsequent experiments. 3. Carefully observe the animals for the onset and duration of these effects to establish a therapeutic window that avoids them. |
| No observable effect on the behavior of interest. | The dose may be too low, or the timing of administration may be suboptimal relative to the peak plasma concentration. | 1. Gradually increase the dose, carefully monitoring for sedative or extrapyramidal side effects. 2. Adjust the pretreatment time. The time to maximum plasma concentration (Tmax) in humans is approximately 30-45 minutes, which can be a starting point for rodent studies, though rodent metabolism is typically faster.[2][3][5][6] 3. Ensure the chosen behavioral paradigm is sensitive to the antiemetic or other central effects of the drug. |
| High variability in behavioral data between subjects. | Individual differences in metabolism and sensitivity to the drug. | 1. Increase the sample size per group. 2. Ensure consistent administration technique and timing. 3. Consider using a within-subjects design if the behavioral test allows for it. |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of Locomotor Activity
This protocol is designed to determine the dose-dependent effects of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Open field apparatus
-
Video tracking software
Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 0, 10, 20, 50 mg/kg) via the chosen route (e.g., IP).
-
Return the mice to their home cages for a predetermined pretreatment period (e.g., 30 minutes).
-
Place each mouse individually into the center of the open field apparatus.
-
Record locomotor activity (total distance traveled, time spent in the center vs. periphery) for 15-30 minutes using video tracking software.
-
Analyze the data to identify the highest dose that does not significantly suppress locomotor activity compared to the vehicle control group.
Protocol 2: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)
This protocol aims to evaluate if this compound exhibits anxiolytic or anxiogenic properties in rats.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Elevated Plus Maze
-
Video camera and analysis software
Procedure:
-
Acclimate rats to the testing room for at least 60 minutes prior to testing.
-
Administer this compound at a non-sedating dose (determined from Protocol 1) or vehicle.
-
After the appropriate pretreatment interval, place the rat in the center of the EPM, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes, recording the session.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm. An increase in open arm exploration is indicative of an anxiolytic-like effect.
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Trimethobenzamide's proposed action on the CTZ.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. DailyMed - this compound- trimethobenzamide capsule [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Trimethobenzamide Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. Trimethobenzamide [dailymed.nlm.nih.gov]
- 7. The antiemetic drug trimethobenzamide prevents hypophagia due to acetyl salicylate, but not to 5-HT1B or 5-HT1C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting inconsistent results in Trimethobenzamide hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethobenzamide hydrochloride. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dopamine D2 receptor antagonist.[1][2][3] Its primary antiemetic effect is mediated by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which prevents emetic signals from being sent to the vomiting center.[1][2][3]
Q2: My experimental results are inconsistent. What are the common sources of variability?
Inconsistent results in this compound experiments can arise from several factors:
-
Compound Stability and Degradation: this compound is susceptible to degradation under certain conditions, such as high pH (basic conditions) and in the presence of oxidizing agents. Ensure that your stock solutions and experimental buffers are within a stable pH range and free of oxidizing contaminants.
-
Solubility Issues: While the hydrochloride salt is water-soluble, precipitation can occur in certain buffers or cell culture media, especially at high concentrations. This can lead to a lower effective concentration of the compound in your assay.
-
Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects. It is crucial to include a vehicle-only control in all experiments to account for these potential effects.
-
Biological Variability: In vivo experiments, particularly those involving animal models of emesis, are subject to significant biological variability. Factors such as animal strain, age, sex, and fasting state can all influence the emetic response.
Q3: How should I prepare and store this compound solutions?
For optimal stability, prepare stock solutions of this compound in a suitable solvent such as DMSO or sterile water.[4][5] Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your experimental buffer or media immediately before use. Avoid prolonged storage of diluted solutions, especially at room temperature.
Q4: I am observing off-target effects in my experiments. What could be the cause?
While Trimethobenzamide is primarily a D2 receptor antagonist, like many pharmacological agents, it may exhibit some off-target activities at higher concentrations. If you are observing unexpected effects, consider performing a counterscreen against other related receptors or pathways. Additionally, ensure that the observed effects are not due to impurities or degradation products in your compound supply.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no activity in a D2 receptor binding assay | Degradation of the compound: this compound can degrade in basic or oxidizing conditions. | Prepare fresh solutions in a pH-neutral buffer. Avoid exposure to strong oxidizing agents. |
| Incorrect assay conditions: Suboptimal buffer composition, pH, or incubation time can affect binding. | Optimize assay conditions by testing a range of pH values (e.g., 7.0-7.5) and incubation times. | |
| Low receptor density in the membrane preparation. | Use a cell line or tissue known to have high D2 receptor expression. Perform a saturation binding experiment to determine the Bmax of your preparation. | |
| High variability in apomorphine-induced emesis animal model | Individual animal differences: Animals can have varying sensitivity to apomorphine. | Increase the number of animals per group to improve statistical power. Acclimatize animals to the experimental setup to reduce stress-related variability. |
| Inconsistent drug administration: Improper injection technique can lead to variable drug exposure. | Ensure consistent and accurate administration of both this compound and apomorphine. | |
| Tachyphylaxis to apomorphine: Repeated administration of apomorphine can lead to reduced responsiveness.[6] | Use a study design that avoids repeated apomorphine challenges in the same animal within a short period. | |
| Precipitation of the compound in cell culture media | Low solubility in the final media concentration: The compound may be precipitating out of solution when diluted from a DMSO stock into aqueous media. | Decrease the final concentration of this compound. Increase the final percentage of DMSO (ensure it is not toxic to your cells, typically ≤0.5%).[7][8] |
| Unexpected cellular toxicity | Off-target effects at high concentrations. | Perform a dose-response curve to determine the therapeutic window and identify the concentration at which toxicity occurs. |
| Contamination of the compound. | Verify the purity of your this compound supply using analytical techniques such as HPLC. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Dopamine D2 Receptor Binding Affinity (Ki) | 4.1 nM | Human | [9] |
| Solubility in DMSO | ≥70 mg/mL | N/A | [4] |
| Solubility in Ethanol | ≥8.15 mg/mL | N/A | [4] |
| Solubility in Water | ≥51 mg/mL | N/A | [4] |
Experimental Protocols
In Vitro: D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the D2 receptor.
1. Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a D2 receptor antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound.
-
Scintillation cocktail.
2. Methods:
-
Prepare cell membranes from HEK293-D2 cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]-Spiperone (typically at its Kd value).
-
Add the cell membrane preparation to initiate the binding reaction.
-
For non-specific binding, add 10 µM Haloperidol instead of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by non-linear regression.
In Vivo: Apomorphine-Induced Emesis in Ferrets
This protocol outlines a method to assess the antiemetic efficacy of this compound in a ferret model.
1. Animals:
-
Male ferrets (1-1.5 kg).
-
Acclimatize the animals to the experimental cages for several days before the experiment.
2. Materials:
-
Apomorphine hydrochloride solution in sterile saline.
-
This compound solution in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Vehicle control.
3. Methods:
-
Fast the ferrets overnight with free access to water.
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or orally) or vehicle control.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer apomorphine hydrochloride (e.g., 0.1-0.25 mg/kg, subcutaneously).[10][11]
-
Observe the animals for a set period (e.g., 60-120 minutes) and record the number of retches and vomits.
-
Calculate the percentage of animals protected from emesis and the reduction in the number of emetic episodes for each treatment group compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Articles [globalrx.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Behavioral studies of emetic sensitivity in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 11. Enantioselective inhibition of apomorphine-induced emesis in the ferret by the neurokinin1 receptor antagonist CP-99,994 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Trimethobenzamide Hydrochloride-Induced Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing side effects induced by trimethobenzamide hydrochloride in animal models. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata.[1][2][3][4][5] The CTZ is a crucial area for detecting emetic substances in the blood. By blocking D2 receptors in this zone, trimethobenzamide inhibits the signaling cascade that leads to nausea and vomiting.
Q2: What are the most common side effects of this compound observed in animal models?
A2: The most frequently reported side effects in animal models include:
-
Extrapyramidal Symptoms (EPS): These are movement disorders such as dystonia (involuntary muscle contractions), akathisia (restlessness), and Parkinsonian-like symptoms (tremor, rigidity).[4]
-
Central Nervous System (CNS) Depression: This manifests as sedation, drowsiness, and dizziness.[1][4]
-
Injection Site Reactions: When administered via injection, localized pain, stinging, redness, and swelling can occur.
-
Reproductive Toxicity: At higher doses, an increased percentage of embryonic resorptions and stillborn pups has been observed in rats and rabbits.[1][3][4]
Q3: Are there established protocols for administering this compound in animal models to study these side effects?
A3: While specific protocols can vary between studies, general guidelines for the administration of test substances in laboratory animals should be followed. For parenteral administration, the injectable form of this compound is available at a concentration of 100 mg/mL.[2][3][6][7] The solution is typically buffered to a pH of approximately 5.0.[2][3][7] The vehicle for administration in preclinical studies is often sterile water or saline.
Troubleshooting Guides
Issue 1: Animal exhibits acute extrapyramidal symptoms (e.g., dystonia, torticollis, abnormal posturing) after this compound administration.
Cause: Extrapyramidal symptoms are a direct consequence of dopamine D2 receptor blockade in the nigrostriatal pathway, which is involved in motor control.
Troubleshooting Steps:
-
Immediate Action:
-
Reduce the dose of this compound in subsequent experiments.
-
For severe reactions, consider discontinuing the administration for that specific animal.
-
-
Pharmacological Intervention:
-
Administer an anticholinergic agent. Anticholinergic drugs can help restore the balance between dopamine and acetylcholine in the striatum, thereby alleviating dystonic symptoms.[8][9]
-
Trihexyphenidyl: While optimal doses in rodent models are not well-established, starting doses in the range of 1-5 mg/kg can be considered, with adjustments based on the observed response.[9] In adult humans, effective doses range from 6-120 mg daily.[10]
-
Benztropine: Another option for treating acute dystonic reactions.[11]
-
-
Observe the animal closely for improvement in posture and a reduction in involuntary movements.
-
-
Supportive Care:
-
Ensure the animal has easy access to food and water, as dystonia can interfere with normal feeding and drinking behaviors.
-
Provide soft bedding to prevent injury from involuntary movements.
-
Issue 2: Animal displays significant sedation or drowsiness, impacting experimental observations.
Cause: Sedation is a common CNS depressant effect of dopamine D2 receptor antagonists.
Troubleshooting Steps:
-
Dose Adjustment:
-
The most effective way to manage sedation is to lower the dose of this compound to the minimum effective level for the intended antiemetic purpose.
-
-
Monitoring:
-
Closely monitor the animal's respiratory rate and depth of sedation. A significant drop in respiratory rate (e.g., 50% reduction in mice) may indicate that the animal is too deeply anesthetized.[12]
-
Assess the level of sedation using a simple scoring system (see table below).
-
-
Supportive Care:
-
Maintain the animal's body temperature, as sedation can lead to hypothermia. Use a heating pad or lamp as needed.
-
Ensure the animal is in a safe and comfortable position to prevent airway obstruction.
-
If sedation is prolonged, provide fluid support (e.g., subcutaneous saline) to prevent dehydration.
-
Issue 3: Injection site reactions (swelling, redness, signs of pain) are observed after administration.
Cause: The injectable formulation of this compound can be irritating to tissues.
Troubleshooting Steps:
-
Injection Technique:
-
For intramuscular (IM) injections, ensure the injection is administered deep into a large muscle mass, such as the quadriceps in rodents.
-
Rotate injection sites if repeated dosing is necessary.
-
Administer the injection slowly to minimize tissue distension.
-
-
Formulation and Dilution:
-
Consider diluting the this compound solution with sterile saline to reduce its concentration and potential for irritation.
-
Ensure the pH of the final solution is as close to physiological pH as possible without compromising drug stability.
-
-
Monitoring and Palliative Care:
-
Regularly inspect the injection site for signs of inflammation or necrosis.
-
If a severe reaction occurs, consult with a veterinarian. They may recommend warm compresses or topical treatments to alleviate discomfort.
-
Quantitative Data on Side Effects
| Animal Model | Side Effect | Dose | Observations |
| Rat | Reproductive Toxicity | 20 mg/kg | Increased percentage of embryonic resorptions or stillborn pups.[1][3][4] |
| Rat | Reproductive Toxicity | 100 mg/kg | Increased percentage of embryonic resorptions or stillborn pups.[1][3][4] |
| Rabbit | Reproductive Toxicity | 100 mg/kg | Increased resorptions.[1][3][4] |
| Mouse | Acute Toxicity | 1600 mg/kg (Oral LD50) | Lethal dose for 50% of the animals.[5] |
Experimental Protocols
Protocol 1: Assessment of Extrapyramidal Symptoms in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Preparation: Prepare a solution of this compound in sterile water for injection. The final concentration should be such that the desired dose can be administered in a volume of 1-2 mL/kg.
-
Administration: Administer this compound via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation Period: Observe the animals continuously for the first hour and then at regular intervals (e.g., every 30 minutes) for up to 4 hours.
-
Scoring of Dystonia: Use a simple scoring system to quantify the severity of dystonic postures.
-
0: Normal posture.
-
1: Mild, transient abnormal posturing of the head, neck, or one limb.
-
2: Persistent abnormal posturing of the head and neck (torticollis) or more than one limb.
-
3: Severe, sustained abnormal posturing involving the trunk (opisthotonos) and limbs.
-
-
Scoring of Akathisia: Observe the animal's locomotor activity in an open field.
-
0: Normal exploratory behavior.
-
1: Mild increase in locomotion, occasional shifting of weight.
-
2: Moderate, persistent locomotion, inability to remain still.
-
3: Severe, intense, and continuous locomotion, signs of distress.
-
Visualizations
References
- 1. Trimethobenzamide [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. TIGAN(R) (this compound) INJECTION 200mg/2mL (100mg/mL) 2mL VIAL [dailymed.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Tigan® Trimethobenzamide HCl, Preservative Free - McKesson [mms.mckesson.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. Tigan (trimethobenzamide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Anticholinergics in the Treatment of Dystonia (Chapter 53) - Treatment of Dystonia [cambridge.org]
- 10. Treatment Guidelines | Dystonia Coalition [dc.rarediseasesnetwork.org]
- 11. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
A Comparative In-Vitro Analysis of Trimethobenzamide Hydrochloride and Other Dopamine D2 Receptor Antagonists
Published: November 7, 2025
This guide provides a comparative analysis of the in-vitro properties of Trimethobenzamide hydrochloride and other antagonists targeting the dopamine D2 receptor (D2R). The D2R is a critical G protein-coupled receptor (GPCR) in the central nervous system and the primary target for antipsychotic drugs and certain antiemetics.
This compound is an antiemetic agent clinically used to prevent nausea and vomiting.[1] Its therapeutic effect is understood to stem from its action as a D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the medulla.[2][3] However, a detailed in-vitro pharmacological profile, including quantitative binding affinity (Ki) and functional potency (IC50), is not widely available in peer-reviewed literature. Some sources even describe its precise mechanism as unclear.[4][5][6]
This guide will therefore focus on two key areas:
-
A detailed overview of the established in-vitro experimental protocols used to characterize D2R antagonists.
-
A quantitative comparison of well-characterized D2R antagonists—including typical and atypical antipsychotics—to provide a benchmark for evaluating compounds like this compound.
Dopamine D2 Receptor Signaling Pathways
The D2 receptor primarily signals through two distinct pathways upon activation by an agonist like dopamine. D2R antagonists competitively block these actions.
-
G Protein-Dependent Pathway: The D2R canonically couples to inhibitory G proteins of the Gαi/o family. This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This is the primary pathway assessed in many functional assays.
-
β-Arrestin-Dependent Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, the D2R can also recruit β-arrestin proteins. This interaction leads to receptor desensitization, internalization, and initiation of a separate wave of signaling events independent of G proteins.[8][9] Ligands that differentially modulate these pathways are known as "biased agonists" or "biased antagonists."
References
- 1. Articles [globalrx.com]
- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Preclinical Showdown: Trimethobenzamide Hydrochloride vs. Ondansetron in Models of Nausea
An objective comparison of two distinct anti-emetic agents in established preclinical models, providing researchers and drug development professionals with experimental data to inform their work.
In the landscape of anti-nausea and anti-emetic research, two compounds, trimethobenzamide hydrochloride and ondansetron, represent distinct pharmacological approaches to mitigating these distressing symptoms. While ondansetron, a selective serotonin 5-HT3 receptor antagonist, has become a cornerstone in managing chemotherapy- and postoperative-induced nausea and vomiting, the older drug, trimethobenzamide, a dopamine D2 receptor antagonist, continues to be utilized. This guide provides a comparative overview of their performance in key preclinical models, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between these two agents lies in their primary molecular targets within the complex neural pathways that trigger nausea and vomiting.
Trimethobenzamide is believed to exert its anti-emetic effects primarily by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the medulla oblongata.[1][2] The CTZ is a critical sensory area that detects emetic stimuli in the blood and cerebrospinal fluid and relays this information to the vomiting center. By antagonizing D2 receptors in this region, trimethobenzamide is thought to inhibit the signaling cascade initiated by emetogenic substances like apomorphine.[2][3]
Ondansetron , on the other hand, is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[4] These receptors are densely located on vagal afferent nerve terminals in the gastrointestinal tract and in the CTZ and nucleus tractus solitarius (NTS) in the brainstem.[5][6] Chemotherapy and radiation can cause the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, initiating a vagal afferent signal to the vomiting center. Ondansetron effectively blocks this signaling at both peripheral and central sites.[4][5]
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing trimethobenzamide and ondansetron are scarce. However, their efficacy can be assessed by examining their performance in well-established animal models that target their respective mechanisms of action.
Apomorphine-Induced Emesis in Dogs
This model is a classic test for dopamine D2 receptor antagonists. Apomorphine is a potent dopamine agonist that directly stimulates the CTZ to induce vomiting.
Experimental Protocol:
-
Animals: Beagle dogs are commonly used.
-
Emetogen: Apomorphine hydrochloride is administered, typically subcutaneously (SC) or intravenously (IV), at doses ranging from 0.03 to 0.1 mg/kg.[7][8][9]
-
Antiemetic Administration: Trimethobenzamide is administered prior to the apomorphine challenge.
-
Endpoint: The primary endpoint is the inhibition of the emetic response (number of retches and vomits).
Preclinical Data Summary:
| Drug | Model | Animal | Efficacy | Citation |
| Trimethobenzamide | Apomorphine-induced emesis | Dog | Inhibits the emetic response to apomorphine. | [2][3] |
Cisplatin-Induced Emesis in Ferrets
Cisplatin, a common chemotherapeutic agent, induces emesis through the release of serotonin in the gut, making this model highly relevant for evaluating 5-HT3 receptor antagonists.
Experimental Protocol:
-
Animals: Ferrets are a preferred model due to their robust emetic response.
-
Emetogen: Cisplatin is administered intraperitoneally (i.p.) at doses typically ranging from 5 to 10 mg/kg.[10][11][12]
-
Antiemetic Administration: Ondansetron is given intravenously (IV) or intranasally prior to or shortly after cisplatin administration.
-
Endpoint: The number of retches and vomits are counted over a defined period (acute phase: 0-24 hours; delayed phase: 24-72 hours).
Preclinical Data Summary:
| Drug | Model | Animal | Dose (IV) | Efficacy (Acute Phase) | Citation |
| Ondansetron | Cisplatin-induced emesis | Ferret | 0.3 mg/kg | Significantly reduces the number of vomits and retches. |
A meta-analysis of studies using the ferret model of cisplatin-induced emesis found that 5-HT3 receptor antagonists, including ondansetron, reduced emesis by approximately 68% in the acute phase.[10]
Nausea-Like Behavior (Pica) in Rats
Rats do not vomit, but they exhibit pica, the consumption of non-nutritive substances like kaolin clay, in response to emetic stimuli. This behavior is used as a surrogate marker for nausea.
Experimental Protocol:
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Nauseogenic Agent: Cisplatin (e.g., 6 mg/kg, i.p.) is commonly used to induce pica.[13]
-
Measurement: The amount of kaolin consumed over a 24-hour period is measured and compared to a control group.
-
Antiemetic Administration: The test compound is administered prior to the nauseogenic agent.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Trimethobenzamide's mechanism of action.
Caption: Ondansetron's dual mechanism of action.
Caption: General experimental workflow.
Conclusion
This compound and ondansetron demonstrate efficacy in preclinical models of nausea and vomiting that align with their respective mechanisms of action. Trimethobenzamide shows promise in models where dopamine D2 receptor activation in the CTZ is the primary driver of emesis. Ondansetron is highly effective in models of chemotherapy-induced emesis, where serotonin release and 5-HT3 receptor activation play a crucial role.
The choice of preclinical model is paramount for the evaluation of novel anti-emetic compounds. For agents targeting dopaminergic pathways, the apomorphine-induced emesis model in dogs remains a relevant tool. For compounds aimed at mitigating chemotherapy-induced nausea, the cisplatin-induced emesis model in ferrets and the pica model in rats offer valuable insights. This comparative guide underscores the importance of selecting appropriate preclinical models to elucidate the therapeutic potential of new anti-emetic drugs.
References
- 1. Trimethobenzamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of central vagal 5-HT3 receptors in gastrointestinal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central mechanisms for apomorphine-induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT3 receptor antagonists injected into the area postrema inhibit cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing Trimethobenzamide Hydrochloride as a Positive Control in Antiemetic Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trimethobenzamide hydrochloride's performance as a positive control in antiemetic screening against other common alternatives. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate positive control for their antiemetic drug discovery and development programs.
Introduction to Antiemetic Screening and the Role of a Positive Control
Antiemetic screening is a critical step in the development of new drugs to combat nausea and vomiting, which are debilitating side effects of many therapies, including chemotherapy, and a primary symptom of various medical conditions. The use of a reliable positive control is fundamental to the validation of these screening assays. A positive control is a substance known to produce the desired effect (in this case, inhibition of emesis) and serves as a benchmark against which new chemical entities are compared. An ideal positive control should have a well-characterized mechanism of action, produce consistent and reproducible effects, and be relevant to the emetic stimulus being investigated.
Profile of this compound
This compound is an antiemetic agent that has been in clinical use for decades for the treatment of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis.[1][2][3] Its established efficacy and relatively well-understood mechanism of action make it a candidate for use as a positive control in preclinical antiemetic studies.
Mechanism of Action
The antiemetic effect of trimethobenzamide is primarily attributed to its antagonist activity at the dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[4][5][6][7] The CTZ is a crucial area for detecting emetic stimuli in the blood and subsequently activating the vomiting center. By blocking D2 receptors in the CTZ, trimethobenzamide inhibits the signaling cascade that leads to nausea and vomiting.[4][5][6] However, it is noteworthy that its mechanism of action is described as "obscure" in some literature, suggesting that other pathways may also be involved.[1][2][8] Animal studies have shown that trimethobenzamide effectively inhibits emesis induced by apomorphine, a dopamine agonist, but offers little to no protection against emesis induced by intragastric copper sulfate, which acts peripherally.[1][8][9]
Comparative Analysis of this compound with Other Antiemetic Controls
The selection of a positive control often depends on the specific goals of the screening assay, including the emetic stimulus and the anticipated mechanism of the test compounds. Here, we compare this compound with other commonly used antiemetic agents.
| Feature | This compound | Ondansetron | Metoclopramide |
| Primary Mechanism | Dopamine D2 receptor antagonist[4][5][6][7] | Serotonin 5-HT3 receptor antagonist | Dopamine D2 and Serotonin 5-HT3 receptor antagonist[10] |
| Primary Site of Action | Chemoreceptor Trigger Zone (CTZ)[6][8][9] | Central (CTZ, NTS) and Peripheral (Vagal afferents) | Central (CTZ) and Peripheral (GI tract) |
| Effective Against | Apomorphine-induced emesis[1][8][9] | Cisplatin, chemotherapy, radiation-induced emesis[11][12] | Cisplatin, postoperative nausea and vomiting[13] |
| Animal Models Used | Dogs[1][8][9] | Ferrets, Dogs, Suncus murinus[5][14] | Ferrets, Dogs[3] |
Experimental Protocols for Antiemetic Screening
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data in antiemetic screening. Below are examples of commonly used protocols where this compound can serve as a positive control.
Apomorphine-Induced Emesis in Dogs
This model is particularly relevant for assessing compounds with potential dopamine D2 receptor antagonist activity.
1. Animal Model: Beagle dogs of either sex, weighing between 8-15 kg, are commonly used. Animals should be fasted overnight with free access to water.
2. Acclimatization: Dogs should be acclimatized to the experimental environment to minimize stress-related responses.
3. Emetogen Administration: Apomorphine hydrochloride is administered subcutaneously at a dose of 0.04 to 0.1 mg/kg.[15] The emetic challenge is typically performed in a quiet, isolated room.
4. Positive Control Administration: this compound is administered intramuscularly at a dose of 3 mg/kg, 30 minutes prior to the apomorphine challenge.
5. Observation: Following the apomorphine injection, the animals are observed continuously for a period of 1-2 hours. Key parameters to be recorded include:
- Latency to the first emetic event (retching or vomiting).
- Total number of retches.
- Total number of vomits.
- Number of emetic episodes (a cluster of retches and/or vomits).
6. Data Analysis: The antiemetic efficacy of the test compound is determined by comparing the emetic parameters in the test group to those in the vehicle-treated control group. The efficacy of trimethobenzamide as a positive control should demonstrate a significant reduction in the number of emetic events.
Cisplatin-Induced Emesis in Ferrets
This model is considered a gold standard for evaluating antiemetics against chemotherapy-induced nausea and vomiting.
1. Animal Model: Male or female ferrets weighing 1-2 kg are used. They are individually housed and allowed to acclimate for at least one week before the experiment.
2. Emetogen Administration: Cisplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose of 5-10 mg/kg.[11][14] The higher dose typically induces an acute emetic response, while the lower dose can be used to study both acute and delayed emesis.[11][14]
3. Positive Control Administration: this compound can be administered (e.g., intraperitoneally or subcutaneously) at an appropriate dose determined by dose-ranging studies, typically 30-60 minutes before the cisplatin challenge.
4. Observation: The observation period is typically longer for this model, often extending up to 72 hours to capture both acute (0-24 hours) and delayed (24-72 hours) emetic phases.[16] The same parameters as in the dog model are recorded.
5. Data Analysis: The protective effect of the positive control and test compounds against both acute and delayed emesis is evaluated.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the emetic signaling pathway, the mechanism of action of trimethobenzamide, and a typical experimental workflow.
Caption: Simplified signaling pathway of emesis.
Caption: Mechanism of action of trimethobenzamide.
References
- 1. preclinical screening method of antiemetic drugs.pptx [slideshare.net]
- 2. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Screening of anti-emetic drugs | PPTX [slideshare.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiemetic drugs: what to prescribe and when - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
Trimethobenzamide Hydrochloride: A Comparative Analysis of Antiemetic Efficacy in Preclinical Emesis Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data highlights the efficacy of Trimethobenzamide hydrochloride in various emesis models, providing valuable insights for researchers and drug development professionals in the field of antiemetic therapies. This comparative guide synthesizes available experimental data to objectively assess the performance of this compound against other commonly used antiemetics, including ondansetron, metoclopramide, and aprepitant.
This compound exerts its antiemetic effect primarily through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This mechanism is particularly effective in mitigating emesis induced by dopamine agonists such as apomorphine.
Comparative Efficacy in Different Emesis Models
To provide a clear comparison, the following tables summarize the quantitative efficacy of this compound and its alternatives in various preclinical emesis models.
Table 1: Efficacy against Apomorphine-Induced Emesis in Dogs
| Treatment Group | Dosage | Route of Administration | Number of Emeses (Mean ± SEM) | % Inhibition of Emesis | Latency to First Emesis (min) |
| Vehicle Control | - | - | Data not available | - | Data not available |
| Trimethobenzamide HCl | Data not available | Data not available | Highly Effective[1] | Data not available | Data not available |
| Metoclopramide | 0.5 mg/kg | Subcutaneous | Prevents emesis[2] | 100%[2] | - |
| Ondansetron | Data not available | Data not available | Data not available | Data not available | Data not available |
| Aprepitant | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Direct comparative studies with quantitative data for all compounds in this model are limited. Trimethobenzamide has been shown to be highly effective anecdotally.
Table 2: Efficacy against Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dosage | Route of Administration | Number of Retches and Vomits (Mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | - | - | Variable depending on study | - |
| Trimethobenzamide HCl | Data not available | Data not available | Data not available | Data not available |
| Ondansetron | 0.3 mg/kg | Intravenous | Significantly reduced | 68% (acute phase)[3] |
| Metoclopramide | Data not available | Data not available | Abolished emesis[4] | ~100%[4] |
| Aprepitant | Data not available | Data not available | Data not available | Data not available |
Table 3: Efficacy against Copper Sulfate-Induced Emesis in Dogs
| Treatment Group | Dosage | Route of Administration | Number of Emeses (Mean ± SEM) | % Inhibition of Emesis |
| Vehicle Control | - | - | Data not available | - |
| Trimethobenzamide HCl | Data not available | Data not available | Less effective[1] | Data not available |
| Metoclopramide | Data not available | Data not available | Data not available | Data not available |
| Ondansetron | Data not available | Data not available | Data not available | Data not available |
| Aprepitant | Data not available | Data not available | Data not available | Data not available |
Note: Trimethobenzamide has been reported to be less effective against peripherally acting emetogens like copper sulfate.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Apomorphine-Induced Emesis in Dogs
-
Animal Model: Beagle dogs are commonly used.
-
Emetogen: Apomorphine hydrochloride is administered, typically subcutaneously, at a dose of 0.04 to 0.1 mg/kg.[4]
-
Procedure:
-
Dogs are fasted overnight with free access to water.
-
The test compound (e.g., Trimethobenzamide HCl) or vehicle is administered at a predetermined time before the emetogen challenge.
-
Apomorphine is injected, and the animals are observed for a set period (e.g., 1-2 hours).
-
The latency to the first emetic event (retching or vomiting) and the total number of retches and vomits are recorded.
-
Cisplatin-Induced Emesis in Ferrets
-
Animal Model: Male ferrets are typically used.
-
Emetogen: Cisplatin is administered intravenously at a dose of 5-10 mg/kg to induce both acute and delayed emesis.[3][4]
-
Procedure:
-
Ferrets are fasted prior to cisplatin administration.
-
The antiemetic agent or vehicle is administered before and/or after cisplatin injection.
-
The animals are observed for an extended period (e.g., up to 72 hours) to assess both acute (0-24 hours) and delayed (24-72 hours) emetic phases.
-
The number of retches and vomits is quantified.
-
Copper Sulfate-Induced Emesis in Dogs
-
Animal Model: Beagle dogs.
-
Emetogen: A solution of copper sulfate is administered orally.
-
Procedure:
-
Dogs are fasted before the experiment.
-
The test compound or vehicle is administered prior to the oral administration of copper sulfate.
-
The animals are observed for the occurrence of emesis.
-
The latency to the first vomit and the number of emetic episodes are recorded.
-
Signaling Pathways and Experimental Workflows
Emetic Signaling Pathways
The following diagram illustrates the primary signaling pathways involved in emesis induced by different stimuli and the points of intervention for the discussed antiemetic drugs.
Caption: Emetic signaling pathways and drug targets.
Experimental Workflow: Antiemetic Efficacy Testing
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an antiemetic drug in a preclinical model.
Caption: General experimental workflow for antiemetic testing.
References
- 1. (PDF) A comparative study of eleven anti-emetic drugs in dogs. (1962) | Gordon M. Wyant | 26 Citations [scispace.com]
- 2. A comparison between maropitant and metoclopramide for the prevention of morphine-induced nausea and vomiting in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trimethobenzamide Hydrochloride as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trimethobenzamide hydrochloride, a long-established antiemetic, presents itself as a potential pharmacological tool for investigating the dopamine D2 receptor system. This guide provides a comprehensive comparison with other commonly used antiemetics, offering experimental data and protocols to aid researchers in making informed decisions for their study design. While its primary clinical application is the prevention of postoperative nausea and vomiting and nausea associated with gastroenteritis, its utility in a research context requires a deeper understanding of its pharmacological profile.[1]
Mechanism of Action: A Focus on the Dopamine D2 Receptor
This compound is believed to exert its antiemetic effects primarily through the antagonism of dopamine D2 receptors located in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3] The CTZ is a critical area for sensing emetic stimuli in the blood and cerebrospinal fluid. By blocking D2 receptors in this region, trimethobenzamide is thought to inhibit the signaling cascade that leads to nausea and vomiting. However, it is important for researchers to note that the precise mechanism of action has been described as "obscure" in some literature, with some studies suggesting it may also possess weak antihistaminic properties and may not act exclusively through dopamine pathways.[4][5]
This ambiguity underscores the need for careful experimental validation when using trimethobenzamide as a specific D2 receptor antagonist in research settings.
Comparative Pharmacological Data
To facilitate the selection of the most appropriate pharmacological tool, the following tables summarize the available quantitative data for this compound and its common alternatives. It is crucial to consider that binding affinities and functional potencies can vary depending on the specific assay conditions, cell types, and radioligands used.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D2 | Dopamine D3 | Dopamine D1 | 5-HT3 | 5-HT4 | Histamine H1 | Muscarinic (M1-M5) | Adrenergic (α1, α2) |
| Trimethobenzamide | 640[6] | - | - | - | - | Weak affinity suggested[4] | - | - |
| Metoclopramide | 28.8[7] | - | - | High affinity | Agonist activity | - | - | - |
| Prochlorperazine | High affinity[8] | High affinity[8] | Lower affinity | Potent activity | - | Potent activity | Potent activity | α1 blockade |
| Ondansetron | Low affinity[9] | - | - | pKi 8.07[10] | - | - | - | α1-adrenergic binding |
Table 2: Comparative Functional Assay Data (IC50 in nM)
| Compound | Target | Assay Type | IC50 (nM) |
| Trimethobenzamide | Dopamine D2 | - | - |
| Metoclopramide | Dopamine D2 | Antagonist Assay | 483[8] |
| 5-HT3 | Antagonist Assay | 308[8] | |
| Prochlorperazine | Dopamine D2 | - | - |
| Ondansetron | 5-HT3 | Antagonist Assay | ~8 |
Experimental Protocols
For researchers wishing to further characterize trimethobenzamide or compare it with other agents, the following are outlines of standard experimental protocols.
Dopamine D2 Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration.
-
Test compound (Trimethobenzamide or alternative).
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Dopamine or a selective D2 agonist (e.g., Quinpirole).
-
Forskolin (to stimulate cAMP production).
-
Test compound (Trimethobenzamide or alternative).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a D2 receptor agonist in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of cAMP.
-
Determine the IC50 value for the antagonist.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of selective dopamine D1 or D2 receptor antagonists on the establishment of agonist-induced place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the antiemetic efficacy of prochlorperazine and metoclopramide for the treatment of cisplatin-induced emesis: a prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A controlled study of trimethobenzamide (Tigan), a specific antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metoclopramide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Comparative Analysis of Trimethobenzamide Hydrochloride and Next-Generation Antiemetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the traditional antiemetic, trimethobenzamide hydrochloride, against next-generation agents, namely 5-HT3 receptor antagonists and NK1 receptor antagonists. The following sections detail their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and side effects, supported by available data.
Mechanism of Action: A Tale of Different Targets
The emetic reflex is a complex process involving multiple neurotransmitter pathways. Trimethobenzamide and the newer antiemetics exert their effects by targeting distinct receptors within these pathways.
This compound: The precise mechanism of trimethobenzamide is not fully elucidated but is believed to involve the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[1] The CTZ is a crucial area that detects emetogenic stimuli in the blood and transmits signals to the vomiting center.[1]
Next-Generation Antiemetics:
-
5-HT3 Receptor Antagonists (e.g., Ondansetron): These agents selectively block serotonin 5-HT3 receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ. Chemotherapy and radiation can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these receptors to initiate the vomiting reflex. 5-HT3 receptor antagonists effectively block this signaling.
-
NK1 Receptor Antagonists (e.g., Aprepitant): These drugs target the neurokinin 1 (NK1) receptor, blocking the action of its natural ligand, substance P. Substance P is a key neurotransmitter in the final common pathway of the emetic reflex, and its blockade provides a different and often complementary mechanism of action to 5-HT3 receptor antagonists.
References
Replicating and Validating Published Findings on Trimethobenzamide Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethobenzamide hydrochloride is an antiemetic agent that has been in clinical use for decades for the management of nausea and vomiting.[1] Its primary indications include postoperative nausea and vomiting and nausea associated with gastroenteritis.[2] Despite its long history of use, the precise mechanism of action remains somewhat obscure, though it is widely believed to involve the chemoreceptor trigger zone (CTZ) in the medulla oblongata.[3][4][5] This guide provides a comprehensive overview of the published findings on this compound, with a focus on replicating and validating its proposed mechanism and efficacy. We present available quantitative data, detail experimental protocols from key studies, and offer visual representations of its pharmacological pathways and experimental workflows.
Mechanism of Action: The Chemoreceptor Trigger Zone Hypothesis
The prevailing hypothesis for trimethobenzamide's antiemetic effect centers on its antagonist activity at dopamine D2 receptors within the chemoreceptor trigger zone (CTZ).[6] The CTZ is a critical brain region that detects emetic substances in the blood and transmits signals to the vomiting center.[7][8] By blocking D2 receptors in the CTZ, trimethobenzamide is thought to inhibit the emetic signaling cascade.[6]
One of the foundational studies supporting this mechanism was conducted in dogs. In this preclinical model, pretreatment with this compound effectively inhibited the emetic response to apomorphine, a potent dopamine agonist known to directly stimulate the CTZ.[3][4][5] Conversely, trimethobenzamide offered little to no protection against emesis induced by intragastric copper sulfate, which is believed to act peripherally and through direct stimulation of the vomiting center, bypassing the CTZ.[3][4][5]
Comparative Efficacy: Clinical Findings
Clinical trials have evaluated the efficacy of this compound in various settings, often comparing it to placebo or other antiemetic agents. A notable randomized, placebo-controlled trial investigated its use in preventing nausea and vomiting induced by apomorphine, a dopamine agonist used in the treatment of Parkinson's disease.[9][10]
Table 1: Efficacy of Trimethobenzamide vs. Placebo for Apomorphine-Induced Nausea and Vomiting[9][10]
| Time Period | Incidence of Nausea and/or Vomiting (Trimethobenzamide) | Incidence of Nausea and/or Vomiting (Placebo) | p-value |
| Day 1 | Not significantly different | Not significantly different | - |
| Days 1-28 | Lower incidence | Higher incidence | 0.025 |
| Days 29-56 | Lower incidence | Higher incidence | 0.005 |
| Days 57-84 | No significant difference | No significant difference | - |
These findings suggest that trimethobenzamide is effective in reducing apomorphine-induced nausea and vomiting over the initial weeks of treatment.[9][10]
Experimental Protocols
Animal Model of Emesis
A common preclinical model to evaluate antiemetic drugs involves the use of dogs, which have a well-defined vomiting reflex similar to humans.
Objective: To determine if this compound inhibits centrally-mediated versus peripherally-mediated emesis.
Methodology:
-
A cohort of dogs is pre-treated with an intramuscular injection of this compound.
-
A control group receives a saline injection.
-
To induce centrally-mediated emesis, a subcutaneous injection of apomorphine hydrochloride is administered.
-
To induce peripherally-mediated emesis, an intragastric infusion of copper sulfate is administered to a separate cohort of pre-treated and control animals.
-
The incidence and latency of emesis are recorded and compared between the trimethobenzamide and control groups for both emetic agents.
Clinical Trial for Apomorphine-Induced Nausea and Vomiting[9][10]
Objective: To evaluate the efficacy and safety of this compound for the prevention of nausea and vomiting in patients with Parkinson's disease initiating treatment with apomorphine.
Methodology:
-
A randomized, double-blind, placebo-controlled study design is employed.
-
Participants are randomized to receive either this compound (e.g., 300 mg orally three times a day) or a matching placebo.
-
Treatment is initiated a few days prior to the first dose of apomorphine and continued for a specified duration (e.g., 12 weeks).
-
The primary endpoint is the incidence of nausea and/or vomiting, often assessed at multiple time points throughout the study.
-
Secondary endpoints may include the severity of nausea (e.g., using a visual analog scale) and the use of rescue antiemetic medication.
-
Safety and tolerability are monitored throughout the trial.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of Trimethobenzamide at the CTZ.
Caption: A typical clinical trial workflow for evaluating Trimethobenzamide.
Conclusion
The available evidence strongly supports the hypothesis that this compound exerts its antiemetic effects through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone. Preclinical studies in animal models and clinical trials in human subjects provide convergent evidence for its efficacy in specific contexts, such as apomorphine-induced nausea. However, a notable gap exists in the literature concerning direct replication and validation studies using modern pharmacological and molecular techniques. Further research to quantify its receptor binding affinities and to explore its effects in a wider range of emetic models would be invaluable in fully elucidating its pharmacological profile. For researchers and drug development professionals, trimethobenzamide serves as a case study of a clinically effective drug with a mechanism of action that, while strongly suggested, is not yet definitively and comprehensively characterized.
References
- 1. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Federal Register :: this compound Injection and Capsules; Drug Efficacy Study Implementation; Final Evaluation [federalregister.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Tigan (this compound Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]
- 7. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Randomized, placebo-controlled trial of trimethobenzamide to control nausea and vomiting during initiation and continued treatment with subcutaneous apomorphine injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Trimethobenzamide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Trimethobenzamide Hydrochloride, fostering a secure laboratory environment.
Physicochemical and Toxicological Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 424.92 g/mole | [1] |
| Melting Point | 186°C (366.8°F) - 190°C | [1][2] |
| Acute Oral Toxicity (LD50) | 1600 mg/kg [Mouse] | [1] |
| Physical State | Solid, Crystal - Powder | [1][2] |
| Color | White to Almost White | [2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
Engineering Controls:
-
Use in a well-ventilated area.[2][3] Employ local exhaust ventilation or a closed system to keep airborne levels below exposure limits.[1][2]
-
Ensure safety showers and eyewash stations are readily accessible.[3]
Standard Handling:
-
Eye Protection: Wear safety glasses with side shields or splash goggles.[1][3][4]
-
Hand Protection: Use impervious protective gloves, such as nitrile gloves.[2][3][5]
-
Skin and Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1][3][4]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use an approved/certified dust respirator.[1][2][3]
Large Spills:
-
For large spills, a full suit, boots, and a self-contained breathing apparatus (SCBA) should be used to avoid inhalation.[1]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.
Precautions for Safe Handling:
-
Minimize dust generation and accumulation.[5]
Storage Conditions:
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following step-by-step procedures must be followed.
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate non-essential personnel from the area.[5]
-
Wear appropriate PPE, including a full suit and SCBA.[1]
-
Use a shovel to put the material into a convenient waste disposal container.[1]
-
Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[1]
-
Waste Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Do not allow the product to reach the sewage system or dispose of it with household garbage.[6]
-
Follow the FDA guidelines for the disposal of unused medicines if applicable:
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.[7]
-
Place the mixture in a sealed container like a plastic bag.[7]
-
Throw the container in the household trash.[7]
-
Remove all personal information from the prescription label before recycling or discarding the empty container.[7]
-
Experimental and Operational Workflows
To provide a clear, visual guide for handling this compound, the following diagrams illustrate the key procedural workflows.
Caption: A workflow for the safe handling of this compound.
Caption: A step-by-step disposal plan for this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
